MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

Catalog No.
S12863348
CAS No.
M.F
C55H60FN9O13
M. Wt
1074.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

Product Name

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

IUPAC Name

N-[2-[[2-[[(2S)-1-[[2-[[(1R)-1-cyclopropyl-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Molecular Formula

C55H60FN9O13

Molecular Weight

1074.1 g/mol

InChI

InChI=1S/C55H60FN9O13/c1-3-55(76)35-21-40-49-33(26-65(40)53(74)34(35)27-77-54(55)75)48-37(16-15-32-29(2)36(56)22-38(62-49)47(32)48)63-52(73)50(31-13-14-31)78-28-60-43(68)24-59-51(72)39(20-30-10-6-4-7-11-30)61-44(69)25-58-42(67)23-57-41(66)12-8-5-9-19-64-45(70)17-18-46(64)71/h4,6-7,10-11,17-18,21-22,31,37,39,50,76H,3,5,8-9,12-16,19-20,23-28H2,1-2H3,(H,57,66)(H,58,67)(H,59,72)(H,60,68)(H,61,69)(H,63,73)/t37-,39-,50+,55-/m0/s1

InChI Key

WKCCHLIWLNJSMH-ZDPDOTMZSA-N

SMILES

Array

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@@H](C7CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O

what is MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical and Biological Profile

The table below summarizes the key technical characteristics of this compound:

Property Description
CAS Number 2414254-51-4 [1] [2] [3]
Synonyms SHR-A1811 Drug-linker [1] [4] [5]
Molecular Formula C55H60FN9O13 [1] [2] [3]
Molecular Weight 1074.12 g/mol [1] [2] [3]
Biological Target DNA Topoisomerase I [1] [2] [3]
Payload Exatecan (a Topoisomerase I inhibitor) [1] [2]
Payload IC50 2.2 μM [1] [2] [3]
Primary Application Agent-linker conjugate for Antibody-Drug Conjugates (ADCs) [1] [2] [3]

Mechanism of Action in ADCs

This compound functions as a critical part of an ADC's "targeting system". The following diagram illustrates the general mechanism of action for an ADC, which involves the specific delivery of the cytotoxic drug to a cancer cell.

G ADC Antibody-Drug Conjugate (ADC) • Antibody • Linker (MC-Gly-Gly-Phe-Gly) • Cytotoxic Payload (Exatecan) TargetAntigen Target Antigen (on Cancer Cell) ADC->TargetAntigen Binds Internalization 1. Binding & Internalization TargetAntigen->Internalization Release 2. Lysosomal Cleavage & Payload Release Internalization->Release TopoI Topoisomerase I Inhibition Release->TopoI Apoptosis 3. DNA Damage & Cell Apoptosis DNADamage DNA Double-Strand Breaks TopoI->DNADamage DNADamage->Apoptosis

Overview of ADC mechanism: targeted delivery, internalization, and payload release leading to cancer cell death.

Key Experimental Protocols

For researchers working with this compound in a laboratory setting, here are some standard protocols for handling and solution preparation.

In Vitro Stock Solution Preparation

This compound is typically prepared in DMSO [1] [6].

  • Solubility in DMSO: 100 mg/mL (93.10 mM) [1].
  • Storage of Stock Solution: For long-term storage, aliquot the stock solution and store at -80°C for 6 months or -20°C for 1 month in a sealed container, protected from light and moisture [1].

The table below provides a guide for preparing common stock solution concentrations:

Desired Concentration Volume to Dissolve 1 mg Volume to Dissolve 5 mg Volume to Dissolve 10 mg
1 mM 0.9310 mL 4.6550 mL 9.3099 mL
5 mM 0.1862 mL 0.9310 mL 1.8620 mL
10 mM 0.0931 mL 0.4655 mL 0.9310 mL

Data adapted from [1].

In Vivo Dosing Formulation

For animal studies, the compound requires formulation. Below is one example of a protocol for preparing an injectable solution [1]:

  • Injection Formulation (Protocol 1): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
  • Preparation Steps:
    • Add 100 μL of DMSO stock solution (e.g., 25 mg/mL) to 400 μL PEG300 and mix evenly.
    • Add 50 μL Tween-80 and mix evenly.
    • Add 450 μL Saline (0.9% sodium chloride in ddH₂O) to adjust the volume to 1 mL.
    • The resulting clear solution is suitable for administration (e.g., IP, IV, IM, SC) and should be prepared freshly on the day of use [1].

Importance in ADC Development

  • Role of the Linker: The "MC-Gly-Gly-Phe-Gly" peptide linker is designed to be cleavable [7]. It remains stable in the bloodstream but is efficiently broken down inside the target cancer cell's lysosomes, ensuring precise release of the toxin where it is needed [8].
  • Bystander Killing Effect: Payloads like Exatecan, which are membrane-permeable, can diffuse out of the target cell and kill neighboring cancer cells, a crucial feature for treating tumors with heterogeneous antigen expression [8].

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan definition

Author: Smolecule Technical Support Team. Date: February 2026

Core Components and Functions

The table below breaks down the key components of this ADC conjugate:

Component Description Function
Cytotoxic Payload (Exatecan) A DNA topoisomerase I inhibitor (IC50 = 2.2 μM) [1] [2] [3]. Damages DNA, triggers apoptosis (programmed cell death) [1] [4].
Linker (MC-Gly-Gly-Phe-Gly) Peptide sequence (cleavable) attached to a maleimidocaproyl (MC) spacer and a cyclopropane connector [2]. Stable in circulation; cleaved by lysosomal enzymes inside target cells for targeted drug release [4].
Overall Conjugate Role Combines payload and linker into a single molecule [1]. Building block for constructing ADCs; enables attachment to antibodies targeting specific cancer cell markers [1] [4].

The mechanism of action for the ADC is a multi-step process, illustrated below.

ADC_Mechanism Start ADC Administered A Circulation in Bloodstream Start->A B Antibody Binds to Target Antigen on Cancer Cell A->B C ADC-Antigen Complex Internalized B->C D Transport to Lysosome C->D E Linker Cleaved by Lysosomal Enzymes D->E F Exatecan Released into Cell E->F G Exatecan Inhibits Topoisomerase I F->G H DNA Damage & Apoptosis G->H

ADC mechanism: from administration to inducing cell death.

Quantitative Physicochemical Profile

For experimental design, the precise physicochemical properties of the compound are crucial.

Property Specification
CAS Number 2414254-51-4 [1] [2] [3]
Molecular Formula C55H60FN9O13 [1] [2] [3]
Molecular Weight 1074.12 g/mol [1] [2] [3]
Appearance White to off-white solid powder [2] [5]
Storage Powder: -20°C for 3 years; in solvent: -80°C for 1 year [1] [2]

Experimental Protocols for Research

Solubility and Stock Solution Preparation

The conjugate has low water solubility, so standard solvents are needed [2] [5].

  • In Vitro Solubility: The compound may dissolve in DMSO. If not, alternative solvents like water, ethanol, or DMF can be tried with a minute amount of product to avoid sample loss [2] [5].
  • Stock Solution Preparation:
    • Concentration: Prepare a 10 mM stock solution by dissolving 1 mg of product in 93.1 µL of an appropriate solvent [2] [5].
    • Aliquoting: Once prepared, aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles [2] [5].
In Vivo Formulation Guidelines

For animal studies, here are two common injection formulations [2] [5]:

  • Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85
    • Example: Mix 100 µL DMSO stock solution with 50 µL Tween 80, then add 850 µL saline.
  • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
    • Example: Mix 100 µL DMSO with 400 µL PEG300 and 50 µL Tween 80, then add 450 µL saline.

Note: These products are for research purposes only and not for human use [1] [2].

Key Experimental Workflow

A general workflow for using this compound in ADC research is as follows.

Experimental_Workflow A Reconstitute Compound B Conjugate to Antibody A->B C Purify ADC B->C D In Vitro Assay (on target cells) C->D E In Vivo Efficacy Study (in animal models) D->E

Key steps for evaluating the ADC conjugate in research.

Research Context and Distinctions

  • Stereochemistry Matters: The (R) cyclopropane designation is crucial. A related compound, MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan (CAS 2414254-52-5), exists and is a different stereoisomer that should not be considered interchangeable [5].
  • Proven Preclinical Concept: The scientific rationale for this conjugate is supported by a 2016 study showing that trastuzumab ADCs prepared with exatecan derivatives connected via a Gly-Gly-Phe-Gly spacer exhibited strong efficacy and low aggregation, including activity in trastuzumab-resistant models [4].

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan overview

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biological Profile

The table below summarizes the core technical data for this compound:

Property Description
CAS Number 2414254-51-4 [1] [2] [3]
Synonyms SHR-A1811 Drug-linker [1] [4] [5]
Molecular Formula C₅₅H₆₀FN₉O₁₃ [1] [6] [2]
Molecular Weight 1074.12 g/mol [1] [6] [2]
Related ADC SHR-A1811 [1] [4]
Active Payload Exatecan [1] [2] [5]
Primary Mechanism DNA Topoisomerase I inhibitor [1] [6] [2]
Exatecan IC₅₀ 2.2 μM [1] [6] [2]
Purity ≥97.37% [1] [4]

Experimental Protocols

Based on the supplier data, here are detailed methodologies for handling the compound in a research setting.

In Vitro Solubility and Stock Solution Preparation

A common first step is preparing a concentrated stock solution in DMSO [1] [6].

  • Recommended Solvent: Dimethyl Sulfoxide (DMSO) [1].
  • Stock Concentration: 100 mg/mL (93.10 mM) [1].
  • Key Consideration: DMSO is hygroscopic. Use newly opened, dry DMSO to prevent water absorption, which can affect solubility and compound stability [1].
  • Preparation: Weigh the desired amount of the compound and dissolve it in the calculated volume of DMSO. This may require brief sonication to aid dissolution [1].

This stock solution can be aliquoted and stored at -20°C or -80°C for future use.

In Vivo Dosing Formulation Protocols

For animal studies, the DMSO stock solution must be further diluted into a physiologically tolerable formulation. The search results suggest several proven protocols [1] [6]:

  • Protocol 1 (for IV/IP/IM/SC injection)

    • Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] [6].
    • Step-by-Step:
      • Add 100 μL of DMSO stock solution (e.g., 25 mg/mL) to a vial.
      • Add 400 μL of PEG300 and mix thoroughly.
      • Add 50 μL of Tween 80 and mix again.
      • Finally, add 450 μL of saline (0.9% sodium chloride in ddH₂O) to reach the final volume and mix well [1].
    • Final Solution: This yields a clear solution suitable for injection, with a final concentration of, for example, 2.5 mg/mL [1].
  • Protocol 2 (for oral gavage)

    • Formulation: Suspension in 0.5% Carboxymethylcellulose Sodium (CMC Na) [6].
    • Step-by-Step:
      • Prepare the 0.5% CMC Na solution by dissolving 0.5 g of CMC Na in 100 mL of pure water to create a clear, viscous solution.
      • Add the weighed amount of the compound (e.g., 250 mg) to 100 mL of the 0.5% CMC Na solution.
      • Mix vigorously to create a uniform suspension (e.g., 2.5 mg/mL) [6].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the core mechanism of an ADC using this compound and a general workflow for its in vitro and in vivo evaluation.

ADC ADC: Antibody-Drug Conjugate TargetCell Cancer Cell (Overexpresses Target Antigen) ADC->TargetCell Binding Antibody Binds Target Antigen TargetCell->Binding Internalization Complex Internalized into Cell Binding->Internalization Cleavage Linker Cleaved in Lysosome Internalization->Cleavage Release Exatecan Released Cleavage->Release Effect DNA Topoisomerase I Inhibited DNA Damage & Cell Death Release->Effect

ADC mechanism of action and pathway to cell death.

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan scientific description

Author: Smolecule Technical Support Team. Date: February 2026

Structural Components and Function

This conjugate is a complex molecule that integrates two key functional parts:

  • Cytotoxic Payload - Exatecan: This is the active warhead of the conjugate. Exatecan is a potent inhibitor of DNA Topoisomerase I, a crucial enzyme involved in DNA replication and transcription. By inhibiting this enzyme, Exatecan causes lethal DNA damage in cancer cells [1] [2].
  • MC-Gly-Gly-Phe-Gly Linker: This is a cleavable peptide linker [3]. It acts as a stable chemical bridge that connects the Exatecan payload to the antibody in the ADC. Its key feature is that it is designed to be selectively cleaved inside the target cancer cell, releasing the active Exatecan drug precisely where it is needed [4]. The "(R)-Cyclopropane" moiety is part of the structure that connects the linker to the payload [1].

Mechanism of Action in ADC Therapy

When incorporated into an Antibody-Drug Conjugate, this compound enables a targeted "magic bullet" approach to cancer therapy. The following diagram illustrates the general mechanism of action for an ADC utilizing a cleavable linker like MC-Gly-Gly-Phe-Gly.

ADC_Mechanism A ADC binds to target antigen on cancer cell B ADC-Antigen complex is internalized A->B C Linker is cleaved inside the cell (e.g., in lysosome) B->C D Cytotoxic payload (Exatecan) is released C->D E Payload binds to Topoisomerase I D->E F DNA damage and cell death E->F

Overview of ADC mechanism with cleavable linker leading to payload release and cell death.

Experimental Guidelines

For researchers working with this compound, here are key handling and experimental considerations.

Storage and Handling

  • Storage: The solid powder should be stored at -20°C for long-term stability (up to 3 years). Short-term storage (up to 2 years) at 4°C is also possible [5] [2].
  • Shipping: Typically shipped at ambient temperature, as the compound is stable for a few days under these conditions [5] [2].

Solubility and Stock Solution Preparation

  • In Vitro: The compound may dissolve in DMSO. If not, other solvents like water, ethanol, or DMF can be tried with a minute amount of product to avoid sample loss [5] [2].
  • In Vivo Formulations: Due to likely low water solubility, various formulations are suggested for animal studies. Below are some common examples [5] [2]:
Formulation Type Example Composition
Injection 1 DMSO : Tween 80 : Saline = 10 : 5 : 85
Injection 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
Injection 3 DMSO : Corn oil = 10 : 90
Oral 1 Suspend in 0.5% CMC Na (carboxymethylcellulose sodium)

Bioactivity Assay Protocol

  • Objective: To assess the potency of the released Exatecan payload via its inhibition of DNA Topoisomerase I.
  • Key Assay: DNA Topoisomerase I inhibition assay (IC₅₀ measurement).
  • Reported Activity: The Exatecan component of this conjugate has an IC₅₀ value of 2.2 μM against DNA Topoisomerase I [1] [2]. This quantitative data should be used as a benchmark for your experimental results.

References

Comprehensive Application Notes and Protocols for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan ADC Drug-Linker Conjugate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is a critical component in the development of Antibody-Drug Conjugates (ADCs), designed to deliver potent cytotoxic agents specifically to tumor cells. This molecule functions as a drug-linker conjugate, combining the DNA topoisomerase I inhibitor, Exatecan, with a specialized peptide-based linker. The primary application of this conjugate is in the assembly of ADCs, such as SHR-A1811, a novel therapeutic agent currently under investigation for targeting HER2-positive cancers [1] [2].

The core function of the conjugate is to remain stable during systemic circulation and release the active Exatecan payload specifically within the target cancer cells upon internalization and lysosomal processing. This targeted approach aims to maximize antitumor efficacy while minimizing the off-target toxicity commonly associated with traditional chemotherapy [3] [4].

Table 1: Physicochemical Properties of this compound [5] [6]

Property Value / Description
CAS Number 2414254-51-4
Molecular Formula C₅₅H₆₀FN₉O₁₃
Molecular Weight 1074.12 g/mol
Appearance White to off-white solid powder
LogP 0.4
Hydrogen Bond Donor Count 7
Hydrogen Bond Acceptor Count 15
Related Isomer MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan (CAS 2414254-52-5)

Mechanism of Action and Biological Activity

Component Functions

The drug-linker conjugate is a tripartite molecule where each component plays a distinct role:

  • Cytotoxic Payload (Exatecan): Exatecan is a potent DNA topoisomerase I inhibitor with a reported IC₅₀ value of 2.2 µM [1] [7]. It functions by stabilizing the covalent complex between topoisomerase I and DNA, leading to replication fork arrest and double-stranded DNA breaks during the S-phase of the cell cycle, ultimately triggering apoptosis [1].
  • Linker (MC-Gly-Gly-Phe-Gly): The MC-Gly-Gly-Phe-Gly moiety is a cleavable peptide linker [2]. It is designed to be stable in the bloodstream but susceptible to cleavage by specific lysosomal proteases, such as cathepsins, after the ADC is internalized into the target cell via endocytosis [3].
  • Attachment Chemistry: The "MC" (Maleimidocaproyl) group at the terminus of the linker is a common functionality used for covalent conjugation to cysteine residues on the monoclonal antibody [2].
ADC Mechanism Workflow

The following diagram illustrates the sequential mechanism of action of an ADC utilizing this drug-linker conjugate, from antigen binding to cell death.

ADC_Mechanism Start ADC in Circulation A 1. Antigen Binding Start->A B 2. Internalization (Receptor-Mediated Endocytosis) A->B C 3. Lysosomal Trafficking & Linker Cleavage B->C D 4. Payload Release (Active Exatecan) C->D E 5. Cytotoxic Action (DNA Damage & Apoptosis) D->E F Bystander Effect D->F Payload diffuses across membranes F->E Kills adjacent cells

Key Pharmacological Features

A significant advantage of ADCs utilizing Exatecan-based payloads is the bystander effect [4]. This phenomenon occurs when the released payload, due to its membrane-permeable nature, diffuses out of the initially targeted antigen-positive cancer cell and enters neighboring cells, which may be antigen-negative or otherwise resistant. This effect can damage the tumor microenvironment and enhance overall antitumor efficacy, particularly in tumors with heterogeneous antigen expression [4].

Table 2: Biological Activity Profile of this compound [1] [4]

Parameter Description
Primary Target DNA Topoisomerase I
Payload IC₅₀ 2.2 µM (Exatecan)
Mechanism of Cell Death Apoptosis
Key Feature Bystander Effect
Conjugate Role Drug-Linker for ADC SHR-A1811

Experimental Protocols and Handling

Storage and Handling

Storage Conditions:

  • Powder Form: Store at -20°C, sealed under an inert atmosphere (e.g., nitrogen) and protected from light and moisture. Under these conditions, the solid is stable for up to 3 years [5] [6].
  • Solution Form: Stock solutions in DMSO can be stored at -80°C for 6 months or at -20°C for 1 month [1].
  • Shipping: The compound is stable at ambient temperature for several days, making shipping at room temperature with blue ice acceptable [5].

Handling Instructions:

  • This product is intended for research use only and is not for human consumption [1] [5] [6].
  • Researchers should use appropriate personal protective equipment and handle the compound in a well-ventilated environment, such as a fume hood.
Solubility and Stock Solution Preparation

In Vitro Solubility:

  • The conjugate is readily soluble in DMSO. If dissolution issues occur, minimal amounts of alternative solvents like water, ethanol, or DMF can be tested to avoid sample loss [5] [6]. A typical stock concentration in DMSO is 100 mg/mL (93.10 mM) [1].

Table 3: Stock Solution Preparation Guide [1] [6]

Desired Concentration Volume to Take from 100 mg/mL Stock (per 1 mL final volume)
1 mM 9.31 µL
5 mM 46.55 µL
10 mM 93.10 µL
In Vivo Formulation Protocols

For animal studies, the conjugate's low water solubility requires specific formulations. Below are two commonly used and reliable protocols for preparing injectable formulations.

Injection Formulation 1: DMSO/Tween 80/Saline [5] [6]

  • Prepare Stock: Dissolve the compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
  • Mix Excipients: To 100 µL of the DMSO stock solution, add 50 µL of Tween 80. Mix thoroughly by vortexing.
  • Dilute to Final Volume: Add 850 µL of saline (0.9% sodium chloride in ddH₂O) to the mixture.
  • Final Check: Vortex again until a clear solution is obtained. The final concentration in this example is 2.5 mg/mL, with a DMSO content of 10%.

Injection Formulation 2: DMSO/PEG300/Tween 80/Saline [5] [6]

  • Prepare Stock: Dissolve the compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
  • Mix Excipients: To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and 50 µL of Tween 80. Mix thoroughly.
  • Dilute to Final Volume: Add 450 µL of saline to the mixture.
  • Final Check: Vortex until a clear solution is achieved. This formulation also results in a 2.5 mg/mL solution with 10% DMSO.

> Critical Note: These in vivo formulations should be prepared freshly on the day of the experiment to ensure stability and optimal results for animal studies [5].

Research Applications and Conjugation

The primary application of this compound is in the synthesis of novel Antibody-Drug Conjugates (ADCs). It is a key component of Trastuzumab rezetecan (SHR-A1811), an ADC composed of [2]:

  • A humanized anti-HER2 antibody (Trastuzumab).
  • The cleavable linker MC-Gly-Gly-Phe-Gly.
  • The topoisomerase I inhibitor payload Rezetecan.

This ADC exemplifies the third and fourth-generation ADC technology, which focuses on optimized drug-antibody ratios (DAR), site-specific conjugation, the use of fully humanized antibodies to reduce immunogenicity, and potent payloads with beneficial bystander effects [4]. When designing experiments, the DAR—typically 2, 4, or even higher for newer generations—is a critical quality attribute that must be carefully controlled and measured, as it directly influences the ADC's efficacy and toxicity profile [3] [4].

Troubleshooting and Best Practices

  • Low Solubility: If the compound does not fully dissolve in DMSO, gentle warming in a sonicating water bath (37-40°C) is recommended. Avoid prolonged sonication which may generate heat and degrade the compound.
  • ADC Aggregation: During the conjugation process, the hydrophobicity of the payload can lead to antibody aggregation. Employing hydrophilic linkers or optimizing conjugation buffer conditions can help mitigate this issue [4].
  • Stability of Conjugates: After conjugating the drug-linker to an antibody, the resulting ADC should be thoroughly characterized for DAR, aggregation, and stability in plasma to ensure linker stability and prevent premature payload release [3] [4].

References

how to conjugate MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan to antibody

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

This compound is an agent-linker conjugate designed for the synthesis of Antibody-Drug Conjugates (ADCs) [1] [2]. Its structure integrates a potent cytotoxic payload, Exatecan, with a peptide-based linker that can be covalently attached to an antibody.

  • Payload Mechanism: Exatecan is a DNA Topoisomerase I (Topo I) inhibitor with an IC₅₀ of 2.2 μM [1] [2] [3]. It functions by stabilizing the Topo I-DNA cleavable complex, preventing DNA relegation and leading to replication fork arrest and double-strand DNA breaks, ultimately inducing apoptosis [4] [5].
  • Role in ADC Development: This molecule is the key component of the ADC SHR-A1811, which is currently in clinical development [2]. ADCs are often described as "biological missiles" that combine the targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads [6].

Chemical and Physical Properties

The table below summarizes the key physicochemical data for this compound, which is critical for planning conjugation experiments and handling the reagent [1] [2] [3].

Property Specification
CAS Number 2414254-51-4 [1] [2] [3]
Molecular Formula C₅₅H₆₀FN₉O₁₃ [1] [2] [3]
Molecular Weight 1074.12 g/mol [1] [2] [3]
Appearance Solid (white to light yellow powder) [2]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year [1] [2].

Conjugation Strategy and Mechanism

The conjugation of this molecule to an antibody relies on a two-component system: the MC (Maleimidocaproyl) group and the Gly-Gly-Phe-Gly peptide linker.

  • MC Group (Chemical Linker): The maleimide group at the terminus of the caproyl spacer is highly reactive toward thiol groups (cysteine residues). This is the most common method for conjugating payloads to antibodies [7] [6]. In practice, the antibody is often partially reduced to generate free cysteine thiols in the hinge region, which then form stable thioether bonds with the maleimide.
  • Peptide Linker (Enzymatically Cleavable): The Gly-Gly-Phe-Gly sequence is a substrate for lysosomal cathepsins, which are proteases highly active in the acidic environment of tumor cell lysosomes [6]. This design ensures the payload is released specifically inside the target cell after ADC internalization.
  • Payload: Exatecan, a potent Topoisomerase I inhibitor, is released upon linker cleavage.

The following diagram illustrates the structure of the conjugate and its mechanism of action.

G ADC Antibody-Drug Conjugate (ADC) MC Maleimidocaproyl (MC) Binds to Antibody Cysteine ADC->MC Linker Gly-Gly-Phe-Gly Linker (Cathepsin Cleavable) MC->Linker Payload Exatecan (Topo I Inhibitor) Linker->Payload Internalization 1. Internalization Lysosome 2. Lysosomal Trafficking Cleavage 3. Linker Cleavage Action 4. Payload Action

Detailed Conjugation Protocol

This protocol provides a step-by-step methodology for conjugating this compound to a monoclonal antibody.

Materials and Reagents
  • This compound (e.g., HY-148668, MedChemExpress)
  • Monoclonal Antibody of interest (humanized IgG1 recommended)
  • Conjugation Buffer: 50 mM Tris-HCl, 50 mM NaCl, 2 mM EDTA, pH 7.0-7.5 (degassed)
  • Reduction Buffer: Conjugation Buffer supplemented with 50 mM Cysteine-HCl, pH 7.0-7.5
  • Tris(2-carboxyethyl)phosphine (TCEP)
  • N-Ethylmaleimide (NEM)
  • PD-10 Desalting Columns (Sephadex G-25) or equivalent
  • DMSO (HPLC grade)
Procedure

1. Antibody Reduction (to generate free thiols)

  • Prepare Antibody Solution: Dilute the antibody to a concentration of 2-10 mg/mL in degassed Conjugation Buffer.
  • Add Reducing Agent: Add a molar excess of TCEP (e.g., 5-10:1 TCEP:antibody) to the antibody solution.
  • Incubate: Incubate the reaction mixture for 2-3 hours at 37°C or for 18-24 hours at 4°C.
  • Purify Reduced Antibody: Remove excess TCEP and low-molecular-weight contaminants using a PD-10 column equilibrated with degassed Conjugation Buffer. Collect the protein fraction.

2. Conjugation Reaction

  • Prepare Drug-Linker Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 5-10 mM.
  • Initiate Conjugation: Add the drug-linker solution to the reduced antibody solution with gentle stirring. A typical drug-linker to antibody molar ratio can range from 5:1 to 20:1, which must be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
  • React: Allow the reaction to proceed for 1-3 hours at 4°C, protected from light.

3. Quenching and Final Purification

  • Quench Reaction: Add a 1.5-2 fold molar excess of NEM (relative to the initial TCEP) to cap any remaining free thiols and prevent disulfide scrambling. Incubate for 30 minutes on ice.
  • Purify ADC: Purify the conjugated ADC from unconjugated drug-linker and other small molecules using a PD-10 column or dialysis against PBS or another suitable formulation buffer (e.g., 10-20 mM Histidine buffer).
  • Sterile Filtration: Sterilize the final ADC solution using a 0.22 µm filter.

Analytical Methods for Characterization

Rigorous characterization of the resulting ADC is essential. The table below outlines the key quality control parameters and methods.

Parameter Method Purpose & Target
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) [7] Separates and quantifies ADC species with different DAR values. An average DAR of 3.5-4 is common for cysteine-linked ADCs.
Aggregation & Purity Size-Exclusion Chromatography (SEC) [7] Measures high molecular weight aggregates, which should be minimized (<5%).
Payload Confirmation & Free Drug Reverse-Phase HPLC (RP-HPLC) Confirms the identity of the conjugated payload and detects the presence of unconjugated (free) drug.
Mass Confirmation Liquid Chromatography-Mass Spectrometry (LC-MS) Determines the molecular weight of the conjugated antibody and confirms the DAR.

Critical Considerations and Troubleshooting

  • Payload Solubility: The compound is soluble in DMSO (≥100 mg/mL) [2]. When adding the DMSO stock to the aqueous reaction, ensure rapid mixing to prevent precipitation. The final DMSO concentration in the conjugation reaction should typically be kept below 10%.
  • Linker Stability: The maleimide-thiol bond can undergo retro-Michael addition in plasma, leading to premature payload release and off-target toxicity [7]. This can be mitigated by using next-generation linkers or engineering the antibody conjugation sites.
  • Antibody Selection: Use a well-characterized, high-affinity antibody against a target antigen that is highly expressed on tumor cells and has efficient internalization properties [6].
  • Bystander Killing Effect: As a Topoisomerase I inhibitor, Exatecan-derived payloads like Deruxtecan (DXd) are known to exhibit a bystander effect [7]. The released payload is membrane-permeable and can kill adjacent tumor cells regardless of their antigen expression, which is particularly beneficial for treating heterogeneous tumors.

References

Physicochemical & Solubility Profile of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

Author: Smolecule Technical Support Team. Date: February 2026

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is an agent-linker conjugate for Antibody-Drug Conjugates (ADCs) that incorporates Exatecan, a potent DNA Topoisomerase I inhibitor (IC₅₀ = 2.2 μM) [1] [2] [3]. Understanding its solubility is critical for formulating it for in vitro and in vivo applications.

The table below summarizes its key properties and solubility data:

Property Specification
CAS Number 2414254-51-4 [1] [2]
Molecular Formula C₅₅H₆₀FN₉O₁₃ [1] [2]
Molecular Weight 1074.12 g/mol [1] [2]
Appearance Off-white to light yellow solid powder [4] [5]
Primary Solvent (Stock) DMSO [4] [5]
Suggested Stock Concentration 25 mg/mL in DMSO [4]
Water Solubility Low (typically < 1 mg/mL) [4] [5]

For preparing stock solutions, DMSO is the recommended solvent. A common practice is to prepare a 25 mg/mL stock solution in DMSO [4]. This stock can then be further diluted with various solvents or aqueous solutions to achieve the desired working concentration for experiments.

Application Notes & Experimental Protocols

The following section provides detailed methodologies for preparing formulations suitable for in vivo studies, based on recommended protocols [4] [5].

Preparation of In Vivo Formulations

Due to its low aqueous solubility, this compound requires the use of solubilizing agents for in vivo administration. The table below outlines two recommended injection formulations.

Formulation Component Injection Formulation 1 (IP/IV/IM/SC) Injection Formulation 2 (IP/IV/IM/SC)
DMSO Stock Solution 100 μL 100 μL
PEG300 - 400 μL
Tween 80 50 μL 50 μL
Saline (0.9% NaCl) 850 μL 450 μL
Final Volume 1000 μL 1000 μL
Final DMSO Concentration 10% 10%

Step-by-Step Preparation Guide:

  • Prepare DMSO Stock: Dissolve the compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL) [4].
  • Mix with Solubilizing Agents: According to your chosen formulation from the table above, combine the DMSO stock solution with PEG300 (if used) and Tween 80 in a vial. Vortex the mixture until a clear solution is obtained.
  • Dilute with Saline: Slowly add the required volume of saline to the mixture while vortexing or stirring gently to ensure a homogenous final solution or suspension.
  • Administer Immediately: For optimal results, use the freshly prepared formulation promptly for animal dosing [4] [5].
Mechanism of Action & Role in ADCs

This compound is a critical component in the synthesis of novel ADCs [1] [2]. Its structure integrates a cytotoxic payload (Exatecan) with a cleavable peptide linker (Gly-Gly-Phe-Gly), which is designed for stable circulation and targeted drug release [3].

The following diagram illustrates the mechanism of action for an ADC incorporating this conjugate:

ADC_Mechanism ADC ADC: Antibody- Linker-Payload Circulation Circulation: Linker is stable ADC->Circulation Binding Binding to Target Antigen (e.g., HER2) Circulation->Binding Internalization Internalization & Lysosomal Trafficking Binding->Internalization Cleavage Enzymatic Cleavage (Linker: Gly-Gly-Phe-Gly) Internalization->Cleavage PayloadRelease Payload (Exatecan) Released Cleavage->PayloadRelease Effect Cytotoxic Effect: DNA Topoisomerase I Inhibition PayloadRelease->Effect

Key Biological Insights:

  • Targeted Cytotoxicity: ADCs utilizing this exatecan-based conjugate have demonstrated high potency specifically against target-positive cancer cell lines (e.g., HER2-positive) in vitro [3].
  • Improved Efficacy: Research indicates that exatecan derivatives with adequate alkyl chain lengths (e.g., 2 to 4 methylene units) in the linker exhibit superior cytotoxicity and lower aggregation in ADCs [3].
  • Overcoming Resistance: Some ADCs featuring a hydrophilic moiety derived from this conjugate class have shown good efficacy even in trastuzumab-resistant breast carcinoma models [3].

Critical Notes for Researchers

  • For Research Use Only: This compound is strictly for research purposes and is not intended for human diagnostic or therapeutic use [4] [1].
  • Storage Conditions: For long-term stability, store the powder at -20°C. Once prepared in solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for 1 month. Avoid repeated freeze-thaw cycles [4] [5].
  • Formulation Freshness: The in vivo formulations should be prepared freshly for each use to ensure stability and efficacy [4] [5].

Reference Summary

  • CAS & Conjugate Role: [1] [2]
  • Solubility, Formulations & Storage: [4] [5]
  • ADC Mechanism & Biological Activity: [3]

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

Understanding the basic properties of the compound is crucial for planning experiments. The key data is summarized in the table below.

Property Value / Description
CAS Number 2414254-51-4 [1] [2]
Synonyms SHR-A1811 Drug-linker [1] [3]
Molecular Formula C₅₅H₆₀FN₉O₁₃ [1] [4]
Molecular Weight 1074.12 g/mol [1] [4]
Appearance White to light yellow solid powder [1] [4]
Purity ≥ 97.37% [1] [3]
Primary Solvent DMSO [1]

Stock Solution Preparation

A stock solution is a concentrated solution that can be diluted for various experiments. The following protocol is adapted from supplier data sheets [1].

Materials and Equipment
  • Compound: MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan
  • Solvent: Freshly opened, anhydrous DMSO (Hygroscopic DMSO can significantly impact solubility) [1]
  • Equipment: Analytical balance, microcentrifuge tubes, sonicator, vortex mixer
Step-by-Step Protocol
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.
  • Add Solvent: Transfer the powder to a clean microcentrifuge tube and add the required volume of DMSO to achieve the target concentration.
  • Dissolve the Compound:
    • Sonication: Place the tube in an ultrasonic bath (recommended frequency: 20-40 kHz) and sonicate until the solution is clear. This aids in dissolving the compound completely [1] [4].
    • Vortexing: Briefly vortex the tube to ensure homogeneity.
  • Aliquot and Store:
    • Aliquot the prepared stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
    • Storage Conditions: For long-term storage, keep the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from light and moisture [1].
Stock Solution Concentration Table

The table below provides a quick reference for preparing stock solutions of different volumes and concentrations.

Target Concentration Amount of Compound to Dissolve Final Volume with DMSO
10 mM 1.07 mg 0.0931 mL (93.1 µL)
5 mM 1.07 mg 0.1862 mL (186.2 µL)
1 mg/mL 1 mg 1 mL

Note: The solubility in DMSO is reported to be at least 100 mg/mL (93.10 mM) [1].

Critical Handling and Storage Notes

  • Moisture-Sensitive: The compound and its stock solution are sensitive to moisture. Always use freshly opened, anhydrous DMSO and store the solution in a sealed container [1].
  • Stability: Avoid repeated freezing and thawing of the stock solution, as this can lead to compound degradation and loss of activity.
  • Usage: This product is intended for research use only and not for human or diagnostic use [1] [4].

Experimental Workflow for ADC Research

The following diagram illustrates the typical experimental workflow involving this drug-linker conjugate, from preparation to application in ADC research.

Start Start: Weigh Compound Step1 Prepare Stock Solution in Anhydrous DMSO Start->Step1 Step2 Aliquot and Store (-80°C / -20°C) Step1->Step2 Step3 Thaw and Use for: • ADC Synthesis • In Vitro Assays Step2->Step3 Step4 Formulate for In Vivo Studies Step3->Step4 End Biological Evaluation Step4->End

Biological Context and Mechanism of Action

This compound is not an active drug itself but a critical component for constructing Antibody-Drug Conjugates (ADCs) [1]. Its mechanism of action is derived from its payload, Exatecan.

  • ADC Structure: It is a drug-linker conjugate, consisting of the cytotoxic payload Exatecan connected to a cleavable peptide linker (MC-Gly-Gly-Phe-Gly) [1] [5]. This conjugate is designed to be attached to a monoclonal antibody that targets specific cancer cells.
  • Payload Mechanism: Exatecan is a potent inhibitor of DNA Topoisomerase I (Topo I), with an reported IC₅₀ of 2.2 µM [1]. By stabilizing the covalent complex between Topo I and DNA, it prevents the religation of DNA strands during replication, leading to double-strand DNA breaks and apoptosis (programmed cell death) [1].
  • Linker Function: The MC-Gly-Gly-Phe-Gly linker is a cleavable linker. It remains stable in circulation but is designed to be cleaved by specific enzymes (like cathepsins) inside the target cancer cells, releasing the active Exatecan payload [5].

The diagram below summarizes this mechanism of action at the molecular level.

ADC ADC Binds Target Cell Internalization Internalization and Linker Cleavage ADC->Internalization PayloadRelease Release of Exatecan Payload Internalization->PayloadRelease Topo1Binding Inhibition of Topoisomerase I PayloadRelease->Topo1Binding DNADamage DNA Double-Strand Breaks Topo1Binding->DNADamage Apoptosis Apoptosis (Cell Death) DNADamage->Apoptosis

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan storage conditions powder -20C

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Handling

The table below summarizes the key identifying information and handling requirements for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan.

Property Specification
CAS Number 2414254-51-4 [1] [2] [3]
Molecular Formula C₅₅H₆₀FN₉O₁₃ [1] [2] [4]
Molecular Weight 1074.12 g/mol [1] [2] [4]
Appearance Solid; White to light yellow or off-white powder [1] [4] [5]
Storage (Powder) -20°C, sealed storage, away from moisture and light [1] [4] [5]
Storage (Solution) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light) [1] [4]
Shipping Ambient temperature (stable for a few days during transit) [4] [5]

Note on Stereoisomers: A related compound, MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan (CAS 2414254-52-5), also exists [4] [5]. It is crucial to confirm the CAS number of the specific stereoisomer (R or S) you are working with, as they are distinct chemical entities.

Solubility & Stock Solution Preparation

The following table provides standard protocols for preparing stock solutions of this compound.

Solvent Solubility Stock Solution Preparation (Example: 10 mM)
DMSO 100 mg/mL (93.10 mM) [1] [6] Dissolve 10.74 mg of the compound in 1 mL of DMSO to achieve a 10 mM stock solution [1].
General Guide Prepare stock solutions in DMSO at concentrations such as 5 mM, 10 mM, or 20 mM [4] [5]. -

Handling Instructions:

  • Hygroscopic DMSO: Use newly opened DMSO to prepare stock solutions, as hygroscopic DMSO can significantly impact solubility [1] [6].
  • Aliquoting: Once prepared, aliquot the stock solution to prevent product inactivation from repeated freeze-thaw cycles [1].
  • Sonication: Ultrasonication may be needed to aid dissolution [1] [6].

Experimental Protocols

In Vitro Stock Solution Preparation

This protocol is for creating a concentrated DMSO stock for subsequent dilution in cell culture assays.

  • Calculation: Determine the mass of compound needed for your desired stock concentration and volume.
  • Weighing: Accurately weigh the compound.
  • Dissolution: Transfer the compound to an appropriate vial and add the calculated volume of fresh, anhydrous DMSO.
  • Mixing: Vortex the mixture thoroughly. If the compound does not dissolve completely, briefly sonicate the vial.
  • Storage: Aliquot the clear stock solution and store it at -80°C for 6 months or -20°C for 1 month [1].
In Vivo Dosing Formulation

The table below outlines two common formulations for administering the compound to animal models. Note: These products are for research use only and not for human use [4] [5].

Formulation Composition (Volumetric Ratio) Preparation Steps

| Formulation 1 [1] [4] | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 1. Add 100 µL DMSO stock to 400 µL PEG300, mix. 2. Add 50 µL Tween-80, mix. 3. Add 450 µL Saline (0.9% NaCl in ddH₂O), mix. | | Formulation 2 [1] [4] | 10% DMSO + 90% Corn Oil | 1. Add 100 µL DMSO stock to 900 µL Corn oil, mix well. |

Critical Considerations for In Vivo Studies:

  • Fresh Preparation: It is recommended to prepare the in vivo working solution freshly and use it on the same day [1].
  • Stability: If the continuous dosing period exceeds half a month, the Corn Oil formulation (Formulation 2) should be chosen carefully [1] [6].
  • Clarity: The final solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution [4].

Biological Context & Mechanism of Action

This compound is an agent-linker conjugate designed for the synthesis of Antibody-Drug Conjugates (ADCs) [1] [2]. ADCs are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug (payload) [7].

The "MC-Gly-Gly-Phe-Gly" segment is a cleavable peptide linker [8]. The payload in this conjugate is Exatecan, a potent inhibitor of DNA Topoisomerase I with an IC₅₀ of 2.2 μM [1] [2]. Topoisomerase I is essential for DNA replication and transcription, and its inhibition by Exatecan leads to DNA damage and apoptosis in cancer cells [7].

The following diagram illustrates the typical mechanism of action of an ADC utilizing this drug-linker conjugate:

G ADC ADC (Antibody-Drug Conjugate) Antigen Tumor Antigen ADC->Antigen Binds Internalization Internalization &    Trafficking to Lysosome Antigen->Internalization PayloadRelease Enzymatic Cleavage &    Payload (Exatecan) Release Internalization->PayloadRelease DNADamage DNA Damage &    Cell Apoptosis PayloadRelease->DNADamage

Critical Safety & Compliance Notes

  • Intended Use: This compound is for research use only. It is not intended for diagnostic or therapeutic use in humans [1] [4] [5].
  • Controlled Substance: Be aware that this product may be a controlled substance and not for sale in all territories [1] [6].
  • Data Accuracy: Commercial suppliers note that they have not independently confirmed the accuracy of biological methods provided and that they are for reference only [1] [8].

Key Technical Takeaways

  • Prioritize Aliquot Storage: For stable long-term storage of both powder and stock solutions, always use sealed vials protected from light and moisture.
  • Validate In Vivo Formulations: The stability and efficacy of in vivo formulations can vary; it is critical to test these formulations with a minute amount of the product before conducting large-scale animal studies.
  • Understand the ADC Framework: Recognizing that this compound is a component of a larger ADC system is essential for designing relevant experiments, particularly those related to linker stability and payload release kinetics.

I hope these detailed application notes and protocols assist in your research. Please conduct all laboratory work in accordance with your institution's safety guidelines.

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan ADC linker protocol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Handling

The table below summarizes the key identified information for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan.

Property Description
IUPAC Name N-((2R,10S)-10-Benzyl-2-cyclopropyl-1-(((1S,9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)amino)-1,6,9,12,15-pentaoxo-3-oxa-5,8,11,14-tetraazahexadecan-16-yl)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide [1]
CAS Number 2414254-51-4 [1]
Molecular Formula C55H60FN9O13 [1]
Molecular Weight 1074.13 g/mol [1]
Category Drug-Linker Conjugate for ADC (Antibody-Drug Conjugates) [1]
Active Payload Exatecan, a DNA Topoisomerase I inhibitor (IC50 = 2.2 μM) [1]
Storage Powder: -20°C for 3 years; +4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. [2] [3]
Shipping Ambient temperature [1] [2]

Known Biological Role and Context

This compound is an agent-linker conjugate designed for constructing Antibody-Drug Conjugates (ADCs) [1]. It serves as a key component that is attached to an antibody to form the final ADC drug.

  • Linker Function: The "MC-Gly-Gly-Phe-Gly" segment is a cleavable linker sensitive to lysosomal proteases [4]. This design ensures the potent payload is released inside target tumor cells after the ADC is internalized.
  • Payload Function: The conjugate incorporates Exatecan, a camptothecin-derived topoisomerase I inhibitor. Payloads like Exatecan are favored in ADC design because they can diffuse through cell membranes, enabling a "bystander effect" that kills neighboring cancer cells which may not express the target antigen [4].

Recent research highlights the importance of optimizing the linker-payload combination. A 2025 study notes that while Exatecan is a powerful payload, its conjugation to antibodies can be challenging due to hydrophobicity. Strategies to manage this include incorporating hydrophilic components like branched pegylated linkers to improve the pharmacokinetics and tolerability of the resulting ADC [4]. The following diagram outlines the general mechanism of action of such ADCs.

G ADC ADC: Anti-HER2 Antibody Receptor HER2 Receptor ADC->Receptor 1. Binding LinkerPayload Linker-Payload Conjugate This compound Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Maturation FreePayload Free Exatecan Lysosome->FreePayload 4. Linker Cleavage & Payload Release Apoptosis Tumor Cell Apoptosis FreePayload->Apoptosis 5. DNA Topoisomerase I Inhibition

Information Limitations and Further Research

The available search results have a significant gap, as they lack the detailed application notes and experimental protocols you need. To proceed with your research, I suggest the following avenues:

  • Consult Specialized Literature: The most reliable source for detailed protocols is often the primary scientific literature. Search platforms like PubMed or Google Scholar using the compound's CAS number (2414254-51-4) or specific names (e.g., SHR-A1811 drug-linker) may lead you to peer-reviewed articles that include full experimental sections [1] [4].
  • Review Patent Documents: The design and synthesis of ADC linker-payloads are frequently documented in patent applications. The World Intellectual Property Organization (WO) document cited in one source (WO2020063673) could be a starting point, as patents often contain detailed examples of conjugation methods and analytical procedures [2].
  • Contact Suppliers Directly: Companies that list the compound for research use may provide technical data sheets or application notes upon request.

References

Introduction to MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

Author: Smolecule Technical Support Team. Date: February 2026

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan (SHR-A1811 Drug-linker) is a drug-linker conjugate used in the construction of ADCs [1] [2]. Its core function is to tether a potent cytotoxic payload, Exatecan, to a tumor-targeting monoclonal antibody via a cleavable peptide linker [1]. This design allows for the targeted delivery of the chemotherapy agent directly to cancer cells, aiming to maximize antitumor efficacy while minimizing damage to healthy tissues [3].

The conjugate consists of two primary functional units:

  • Payload: Exatecan, a DNA Topoisomerase I inhibitor that disrupts DNA replication in cancer cells [1] [2].
  • Linker: The MC-Gly-Gly-Phe-Gly peptide sequence, which is cleaved inside target cells to release the active drug [4].

This specific linker is a key component of the ADC Trastuzumab rezetecan (SHR-A1811), which targets the HER2 protein and is used in HER2-positive breast cancer research [5].

Application Notes & Key Data

For a quick overview, the table below summarizes the core physicochemical and biological characteristics of this compound.

Property Description / Value
CAS Number 2414254-51-4 [1] [6] [2]
Molecular Formula C₅₅H₆₀FN₉O₁₃ [1] [6] [2]
Molecular Weight 1074.12 g/mol [1] [6] [2]
Biological Target DNA Topoisomerase I (via Exatecan payload) [1] [2]
Primary Application Drug-linker conjugate for Antibody-Drug Conjugates (ADCs) [1] [2]
Related ADC (Example) Trastuzumab rezetecan (SHR-A1811) [5]
Purity ≥97.37% to ≥98% (from supplier data) [1] [2]

Experimental Protocols

Here are detailed handling and usage protocols based on available data.

Sample Handling, Storage, and Stock Solution Preparation

Proper handling is critical for maintaining the stability and activity of this compound.

  • Appearance: White to off-white or light yellow solid powder [1] [7] [2].
  • Storage Conditions:
    • Powder: Store at -20°C, in a sealed container, protected from moisture and light. Stable for several years under these conditions [1] [7] [2].
    • Solution (Stock): Once dissolved, store aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles [1] [2].
  • Solubility Data:
    • In Vitro: The compound is soluble in DMSO. A typical stock concentration of 25 mg/mL can be prepared in DMSO [1] [2].
  • Preparation of Stock Solution (Example: 10 mM in DMSO):
    • Allow the product vial to warm to room temperature before opening to avoid moisture condensation.
    • Weigh out 1.07 mg of this compound.
    • Add 100 μL of anhydrous DMSO to the vial.
    • Gently vortex or sonicate the mixture until a clear solution is obtained. The resulting solution will be 10 mM.
In Vivo Formulation and Dosing Protocols

For animal studies, the stock solution must be formulated further. The table below outlines two common formulations suitable for parenteral administration (e.g., IP, IV, SC) [7] [2].

Formulation Component Formulation 1 Formulation 2
DMSO Stock Solution 10% 10%
PEG300 - 40%
Tween 80 5% 5%
Saline (0.9% NaCl) 85% 45%
Preparation Instructions Mix 100 μL DMSO stock → Add 50 μL Tween 80 → Vortex → Add 850 μL Saline → Mix well. Mix 100 μL DMSO stock → Add 400 μL PEG300 → Add 50 μL Tween 80 → Vortex → Add 450 μL Saline → Mix well.

Mechanism of Action and Workflow

The following diagram illustrates the core mechanism of action for ADCs built using this drug-linker conjugate, from systemic circulation to cancer cell death.

A ADC in Circulation B Binds to Target Antigen on Cancer Cell A->B C Internalization via Receptor-Mediated Endocytosis B->C D Trafficking to Lysosome C->D E Linker Cleavage & Release of Exatecan Payload D->E F Exatecan Binds to Topoisomerase I-DNA Complex E->F G DNA Double-Strand Breaks F->G H Cancer Cell Apoptosis G->H

A key advantage of ADCs utilizing topoisomerase I inhibitor payloads like Exatecan is the bystander effect. The following diagram illustrates how this effect can kill adjacent cancer cells, even those not expressing the target antigen [3].

ADC ADC AntigenPos Antigen-Positive Cancer Cell ADC->AntigenPos Binds & Internalizes Payload Released Payload (Exatecan) AntigenPos->Payload Releases ApoptosisPos Apoptosis AntigenPos->ApoptosisPos AntigenNeg Antigen-Negative Cancer Cell ApoptosisNeg Apoptosis AntigenNeg->ApoptosisNeg Payload->AntigenPos Acts Internally Payload->AntigenNeg Diffuses into Neighboring Cell (Bystander Effect)

Critical Considerations for Researchers

  • Research Use Only: This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans [1] [2].
  • Solubility and Formulation: The compound has low aqueous solubility. The provided in vivo formulations are starting points and may require optimization for specific research models to ensure stability and bioavailability [7] [2].
  • Bystander Effect Validation: While a potential advantage, the presence and extent of the bystander effect should be empirically validated in your specific experimental system, as it depends on the permeability of the released payload and the tumor microenvironment [3].
  • Control Experiments: Always include appropriate controls, such as unconjugated antibody, free Exatecan, and an isotype-control ADC, to accurately attribute observed effects to the targeted delivery mechanism.

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan shipping condition room temperature

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity and Application in ADCs

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is an agent-linker conjugate designed for constructing ADCs [1] [2]. Its mechanism of action is two-fold:

  • Payload: It incorporates Exatecan, a potent DNA topoisomerase I inhibitor (IC₅₀ = 2.2 μM). This enzyme is crucial for DNA replication, and its inhibition causes DNA damage and leads to cell death [1] [2] [3].
  • Linker: The "MC-Gly-Gly-Phe-Gly" segment is a peptide linker. This type of linker is typically cleavable, designed to remain stable in the bloodstream but be severed by specific enzymes (like cathepsins) inside the target tumor cells. This ensures the cytotoxic drug is released primarily at the disease site [4].

This structure, particularly the cleavable Gly-Gly-Phe-Gly linker, is analogous to the technology used in the approved ADC drug Trastuzumab Deruxtecan (Enhertu) [4].

Experimental Protocols

Sample Preparation and Storage

For in vitro experiments, the compound is typically prepared as a concentrated stock solution in DMSO.

  • Stock Solution Preparation: Dissolve the powder in anhydrous DMSO to a concentration of 10-100 mM [1] [3].
  • Storage of Stock Solution: Aliquot the stock solution and store at -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles to maintain stability [1] [3].
  • Working Solution Preparation: Dilute the stock solution into your assay buffer immediately before use. The DMSO concentration in the final cell culture should generally be kept below 0.1-1% to avoid cellular toxicity.
In Vivo Formulation Example

For animal studies, here is a common formulation protocol. The example below prepares a 2.5 mg/mL dosing solution [3] [5]:

  • Preparation of Saline: Dissolve 0.9 g of sodium chloride in 100 mL of distilled water to obtain a clear saline solution.
  • Preparation of DMSO Stock: Take 100 µL of a 25 mg/mL DMSO stock solution.
  • Formulation: Add the 100 µL DMSO stock to 900 µL of corn oil.
  • Mixing: Vortex or mix thoroughly until a clear solution or fine suspension is achieved. The formulation is now ready for administration.

This workflow outlines the key stages of handling and using this compound in a preclinical research setting.

G start Start: Receive Shipped Compound (Ambient Temperature) store_long Long-Term Storage (-20°C, sealed & dry) start->store_long prepare_stock Prepare Stock Solution (Dissolve in DMSO) store_long->prepare_stock aliquot Aliquot Stock Solution prepare_stock->aliquot store_stock Store Stock Aliquots (-80°C for 6 mo / -20°C for 1 mo) aliquot->store_stock prepare_working Prepare Working Solution (Dilute in assay buffer) store_stock->prepare_working store_stock->prepare_working Thaw one aliquot in_vivo_form For In Vivo Studies Formulate per protocol store_stock->in_vivo_form experiment Proceed with Experiment (e.g., ADC assembly, cell assay) prepare_working->experiment in_vivo_form->experiment

Critical Handling Considerations

  • Moisture Sensitivity: The compound must be protected from moisture. Always store the powder in a sealed container in a dry environment [3] [5].
  • Stability Window: While shipping at room temperature is acceptable for a few days, prolonged exposure to ambient conditions should be avoided. Upon receipt, move the compound to recommended long-term storage conditions promptly.
  • Stereochemistry Note: Be aware of the stereochemistry. This compound (CAS 2414254-51-4) is distinct from its (S)-cyclopropane analog (CAS 2414254-52-5), which is a different compound with potentially different properties [3] [5].

Experimental Planning Guide

To effectively plan your experiments, consider the following key parameters:

Experimental Stage Key Considerations
Acquisition & Shipping Confirm supplier's shipping policy is ambient. Inspect package upon receipt.
Stock Solution Use fresh, anhydrous DMSO. Record date of preparation and concentration.
Cell-Based Assays Include appropriate controls (e.g., vehicle with DMSO, unconjugated antibody). Determine the optimal concentration and exposure time.
In Vivo Dosing Finalize the formulation (e.g., DMSO/corn oil, DMSO/saline/Tween 80) based on administration route and model.
ADC Assembly If conjugating the drug-linker to an antibody, optimize the conjugation ratio (Drug-to-Antibody Ratio or DAR) and confirm stability.

References and Further Reading

  • Pharmaffiliates. CAS No: 2414254-51-4. Retrieved from [Link] [6].
  • Fu, Y., et al. (2025). Antibody–Drug Conjugates (ADCs): current and future perspectives. Journal of Hematology & Oncology, 18:51. This review provides context on ADC components, including cleavable linkers similar to the one in this compound [4].

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan molarity calculator

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Key Data

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is an agent-linker conjugate used in Antibody-Drug Conjugates (ADCs). It incorporates Exatecan, which is a DNA Topoisomerase I inhibitor [1] [2] [3].

The table below summarizes the essential information needed for your molarity calculations:

Property Value
Molecular Formula C₅₅H₆₀FN₉O₁₃ [1] [4] [3]
Molecular Weight 1074.12 g/mol [1] [4] [3]
CAS Number 2414254-51-4 [1] [4] [3]
Appearance White to off-white solid powder [4] [5]
Solubility Soluble in DMSO [1] [4]

Molarity Calculator and Stock Solution Preparation

You can use the fundamental molarity formula for your calculations. The standard stock solution concentrations for this compound are often prepared at 5-10 mM in DMSO [1] [4].

Molarity Formula [\text{Molarity (mM)} = \frac{\text{Mass (mg)}}{\text{Molecular Weight (g/mol)} \times \text{Volume (mL)}} \times 1000]

Stock Solution Preparation Table The following table provides a quick reference for preparing common stock solution volumes. The calculated values are based on the molecular weight of 1074.12 g/mol [1] [4].

Target Concentration Mass of Compound (mg) Volume of Solvent (mL)
10 mM 1.07 mg 0.1 mL
10 mM 5.37 mg 0.5 mL
10 mM 10.74 mg 1.0 mL
5 mM 0.54 mg 0.1 mL
5 mM 2.69 mg 0.5 mL
5 mM 5.37 mg 1.0 mL

Experimental Protocol

Here is a detailed step-by-step protocol for preparing a 5 mM stock solution in DMSO.

Materials

  • This compound (HY-148668) [1]
  • Anhydrous DMSO (newly opened is recommended) [1]
  • 1 mL volumetric vial or tube
  • Analytical balance (capable of weighing to 0.01 mg)
  • Micropipettes and tips

Procedure

  • Weigh the Compound: Tare a clean weighing boat. Accurately weigh 5.37 mg of the compound.
  • Transfer: Quantitatively transfer the compound to a 1 mL volumetric vial.
  • Dissolve: Add anhydrous DMSO to the vial to bring the total volume to 1.0 mL.
  • Mix: Cap the vial securely and vortex or invert it gently until the solid is completely dissolved, forming a clear solution.
  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, sealed and protected from moisture and light. The solution is typically stable for 1 month at -20°C [1] [4].

The workflow below summarizes the key steps in the preparation and use of the stock solution.

G Start Weigh 5.37 mg of compound Step1 Transfer to 1 mL vial Start->Step1 Step2 Add DMSO to 1.0 mL Step1->Step2 Step3 Mix until clear Step2->Step3 Step4 Aliquot & store at -20°C Step3->Step4 Step5 Use within 1 month Step4->Step5 InVitro In vitro assays Step5->InVitro InVivo Further dilute for in vivo studies Step5->InVivo

Important Application Notes

  • Solvent Considerations: DMSO is the recommended solvent for initial stock solutions [1] [4]. Be aware that DMSO is hygroscopic; use a newly opened bottle for critical work to avoid water absorption that could affect concentration and compound stability [1].
  • In Vivo Formulations: If the stock solution is intended for animal studies, it requires further dilution in an appropriate vehicle. One common formulation for injection is DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [4] [5].
  • Handling and Storage: The compound should be stored as a powder at -20°C for long-term stability (up to 3 years). Always centrifuge vials briefly before opening to bring the powder to the bottom and avoid loss [1] [4].

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan dilution calculator

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Handling

The table below summarizes the key characteristics of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan (SHR-A1811 Drug-linker) for your experimental planning [1] [2].

Property Specification
CAS Number 2414254-51-4 [1] [2]
Molecular Formula C₅₅H₆₀FN₉O₁₃ [1] [2]
Molecular Weight 1074.12 g/mol [1] [2]
Appearance White to light yellow solid powder [1] [3]
Storage (Powder) -20°C, sealed storage, away from moisture and light [1]
Target DNA Topoisomerase I inhibitor (Exatecan component, IC₅₀ = 2.2 μM) [1]

Stock Solution Preparation & Dilution Calculator

The molecular weight of 1074.12 g/mol is essential for all calculations [1] [2]. The table below provides a quick reference for preparing stock solutions in DMSO, which is a commonly used solvent for this compound [1] [3].

Desired Concentration Mass of Compound to Dissolve in 1 mL of DMSO
10 mM 10.74 mg
25 mM 26.85 mg
50 mM 53.71 mg

Example Calculation: To prepare 5 mL of a 10 mM stock solution:

  • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
  • Mass = (0.010 mol/L) × (0.005 L) × (1074.12 g/mol)
  • Mass = 53.71 mg

Therefore, dissolve 53.71 mg of the compound in 5 mL of DMSO to obtain a 10 mM stock solution [1].

In Vivo Formulation Protocols

The following protocols for preparing animal dosing solutions are adapted from general guidelines for compounds with low aqueous solubility [3]. Always prepare these solutions freshly on the day of the experiment.

Protocol 1: For Intravenous (IV) or Intraperitoneal (IP) Injection [3] This formulation uses a mix of DMSO, PEG300, Tween 80, and saline.

  • Take 100 μL of your DMSO stock solution (e.g., 25 mg/mL).
  • Add 300 μL of PEG300. Vortex until the mixture is clear.
  • Add 50 μL of Tween 80. Vortex again until clear.
  • Add 450 μL of saline (0.9% NaCl in ddH₂O). Mix thoroughly to obtain a final clear solution ready for injection.

Protocol 2: For Oral Gavage (PO) [3] This formulation suspends the compound in a carboxymethylcellulose sodium (CMC-Na) solution.

  • Prepare a 0.5% (w/v) CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of purified water. Stir until it forms a clear, slightly viscous solution.
  • Add the required mass of the compound directly to the 0.5% CMC-Na solution.
  • Vortex or stir vigorously to create a uniform suspension. This suspension is now ready for oral administration to animals.

Experimental Workflow

The diagram below outlines the key steps from sample preparation to administration.

G Start Weigh Compound PrepStock Prepare DMSO Stock Solution Start->PrepStock Calculate mass InVitro In Vitro Assay PrepStock->InVitro Dilute in buffer InVivoPrep In Vivo Formulation Prep PrepStock->InVivoPrep Use stock solution DataAnalysis Data Analysis InVitro->DataAnalysis InVivoAdmin In Vivo Administration InVivoPrep->InVivoAdmin Freshly prepared InVivoAdmin->DataAnalysis

Critical Notes for Handling & Safety

  • Solubility Consideration: While soluble in DMSO, this compound may have low solubility in aqueous buffers. When diluting your stock solution for in vitro assays, adding the DMSO concentrate directly to the buffer with gentle vortexing is recommended. A final DMSO concentration of <0.5% is generally tolerated by most cell lines [3].
  • Stability: Aliquot and store stock solutions at -80°C for up to 6 months or at -20°C for 1 month. Avoid repeated freeze-thaw cycles to maintain stability [1].
  • Intended Use: The product is labeled "For research use only" and is not for human consumption. All safety data sheets (SDS) and handling instructions provided by the manufacturer must be consulted and followed prior to use [4] [1].

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan solvent solubility

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

The table below summarizes the key physicochemical data for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan:

Property Value
CAS Number 2414254-51-4 [1] [2] [3]
Molecular Formula C₅₅H₆₀FN₉O₁₃ [1] [4] [2]
Molecular Weight 1074.12 g/mol [1] [4] [2]
Appearance White to light yellow solid [4] [5]
Primary Biological Target DNA Topoisomerase I [1] [4] [2]
IC₅₀ (Exatecan) 2.2 μM [1] [4] [2]

Solubility & Stock Solution Preparation

The solubility data and standard protocols for preparing stock solutions are crucial for experimental reproducibility.

Parameter Details
Recommended Solvent DMSO [4] [5]
Solubility in DMSO 100 mg/mL (93.10 mM) [4] [5]. Note: Hygroscopic DMSO can impact solubility; use newly opened containers for best results.
Typical Stock Concentration 25 mg/mL in DMSO [4]

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Calculate Mass: To prepare 1 mL of a 10 mM solution, calculate the required mass: 1 mL × 10 mmol/L × 1074.12 g/mol = 10.74 mg.
  • Weigh Compound: Accurately weigh 10.74 mg of this compound.
  • Dissolve: Transfer the compound to a volumetric vial and add anhydrous DMSO to a final volume of 1 mL.
  • Mix: Gently vortex or sonicate the mixture briefly to ensure complete dissolution.
  • Aliquot and Store: Immediately aliquot the solution into small, single-use vials. Store at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles [4] [5].

In Vivo Formulation Protocols

For animal studies, the stock solution must be further diluted. Below are two validated formulation protocols [4].

Protocol 1: For Intraperitoneal (IP), Intravenous (IV), Intramuscular (IM), or Subcutaneous (SC) Injection This protocol yields a clear solution at ≥ 2.5 mg/mL.

  • Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [4].
  • Preparation Steps:
    • Add 100 μL of your 25 mg/mL DMSO stock solution to a clean vial.
    • Add 400 μL of PEG300 and mix evenly.
    • Add 50 μL of Tween-80 and mix evenly.
    • Add 450 μL of physiological saline (0.9% NaCl) and mix thoroughly. The final concentration is 2.5 mg/mL [4].

Protocol 2: For Oral Administration (Gavage) or Prolonged-Duration Injection Studies This protocol uses corn oil and is suitable for studies longer than half a month.

  • Formulation: 10% DMSO + 90% Corn Oil [4].
  • Preparation Steps:
    • Add 100 μL of your 25 mg/mL DMSO stock solution to a clean vial.
    • Add 900 μL of corn oil and mix vigorously until a clear or homogenous suspension is achieved. The final concentration is 2.5 mg/mL [4].

Mechanism of Action

The following diagram illustrates the mechanism of action of this ADC compound, from administration to its cytotoxic effect.

G ADC ADC: Antibody-Drug Conjugate TargetCell Target Cell Binding ADC->TargetCell  Systemic  Administration Internalization Internalization & Lysosomal Cleavage TargetCell->Internalization LinkerCleavage Linker Cleavage (MC-Gly-Gly-Phe-Gly) Internalization->LinkerCleavage FreeExatecan Free Exatecan Released LinkerCleavage->FreeExatecan TopoI Inhibition of DNA Topoisomerase I FreeExatecan->TopoI  Cytoplasm to  Nucleus DSBs DNA Double-Strand Breaks (DSBs) TopoI->DSBs Apoptosis Apoptosis & Cell Death DSBs->Apoptosis

Critical Handling & Storage Information

  • Storage of Powder: For long-term stability, store the solid powder at -20°C. Under these conditions, the product is stable for up to three years [1] [6].
  • Storage of Solutions: As noted in the protocols, prepared stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for 1 month in a sealed container, protected from light and moisture [4] [6].
  • Intended Use: All provided information is for research purposes only. The product is not intended for human diagnostic or therapeutic use [1] [4] [6].

Experimental Workflow

A general experimental workflow for using this compound in ADC research can be visualized as follows:

G Start Reconstitute Compound (DMSO Stock Solution) InVitro In Vitro Assays (Cell Viability, Target Binding) Start->InVitro Formulate Formulate for In Vivo Administration InVitro->Formulate InVivo In Vivo Studies (Efficacy, Toxicity) Formulate->InVivo Analyze Data Analysis & Mechanistic Validation InVivo->Analyze

Frequently Asked Questions

Q1: What is the difference between the (R) and (S) cyclopropane stereoisomers of this compound? The search results identify this compound (CAS 2414254-51-4) as the specific agent-linker conjugate used in ADCs like SHR-A1811 [4] [2]. An (S)-cyclopropane version also exists (CAS 2414254-52-5) [6] [7], and the stereochemistry at this center can critically influence the compound's binding affinity, stability, and overall efficacy. You should use the isomer specified in your target experimental protocol.

Q2: Can Phosphate-Buffered Saline (PBS) be used instead of saline for in vivo formulations? Yes, PBS is generally an acceptable substitute for saline (0.9% sodium chloride) in the in vivo formulation protocols described above [4] [6]. Both are isotonic aqueous solutions commonly used as a diluent for injectable formulations.

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan in vitro assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

This compound is an agent-linker conjugate designed for use in Antibody-Drug Conjugates (ADCs). It consists of a potent DNA Topoisomerase I inhibitor, Exatecan, linked via a cleavable peptide-based linker (MC-Gly-Gly-Phe-Gly) [1] [2] [3].

The tables below summarize its core characteristics and quantitative data.

Table 1: Physicochemical Properties

Property Specification
CAS Number 2414254-51-4 [1] [2] [4]
Molecular Formula C₅₅H₆₀FN₉O₁₃ [1] [2] [3]
Molecular Weight 1074.12 g/mol [1] [2] [3]
Appearance Solid; White to off-white or light yellow powder [2] [5] [3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year [1] [3]
Solubility Soluble in DMSO (e.g., 100 mg/mL [2])

Table 2: Biological Activity & Bioassay Data

Assay / Property Result / Value
Primary Role Drug-linker conjugate for ADCs [1] [2] [4]
Active Payload Exatecan [1] [2] [3]
Target DNA Topoisomerase I [1] [2] [3]
Reported IC₅₀ (Exatecan) 2.2 μM [1] [2] [3]
Related ADC SHR-A1811 (contains this drug-linker) [2] [6]

General Guidance for Experimental Work

Although exact protocols are unavailable, the following information can guide your experimental design.

  • Stock Solution Preparation: For in vitro assays, stock solutions are typically prepared in DMSO. One source suggests a concentration of 100 mg/mL (approximately 93.10 mM) [2]. It is crucial to use freshly opened DMSO if the compound is hygroscopic.
  • In Vitro Formulation: For cell-based assays, the DMSO stock solution must be diluted into aqueous buffers or cell culture media. The final DMSO concentration should be kept low (often below 0.1-1%) to avoid solvent toxicity to cells [2] [3].

Mechanism of Action within an ADC

The following diagram illustrates the theoretical mechanism of action for this drug-linker conjugate when incorporated into an ADC, based on its described biological function.

ADC Antibody-Drug Conjugate (ADC) AAR Antibody-Antigen Recognition & Internalization ADC->AAR Linker MC-Gly-Gly-Phe-Gly Linker (Cleavable) Payload Exatecan Payload (Topoisomerase I Inhibitor) DNA DNA Damage Payload->DNA Effect Cytotoxic Effect (Cell Death) DNA->Effect Cleavage Linker Cleavage (Intracellular) AAR->Cleavage Cleavage->Payload

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data & Stock Solution Preparation

The core quantitative data for preparing stock solutions is summarized in the following table.

Solvent Solubility / Working Concentration Notes & Preparation Methods
DMSO 100 mg/mL (93.10 mM) [1] Standard stock solution. Hygroscopic; use newly opened DMSO to avoid water absorption.
In Vivo Formulations ≥ 2.5 mg/mL (2.33 mM) [1] Requires dilution of DMSO stock into various co-solvents (see protocols below).

Experimental Protocols

Here are detailed methodologies for preparing solutions for your experiments.

Protocol 1: Preparing a 10 mM DMSO Stock Solution

This is your primary stock for most in vitro work [1].

  • Calculate Mass: To prepare 1 mL of a 10 mM solution, you will need 10.74 mg of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan (Molecular Weight: 1074.12 g/mol).
  • Dissolve: Add the 10.74 mg of the compound directly into 1 mL of pure, anhydrous DMSO.
  • Sonicate: Use a brief ultrasonic bath to ensure the solid is fully dissolved and the solution is clear.
  • Aliquot and Store: Aliquot the solution into small, sealed vials. For long-term storage, keep at -80°C (stable for ~6 months) or -20°C (stable for ~1 month). Avoid repeated freeze-thaw cycles [1].
Protocol 2: Preparing a 2.5 mg/mL Solution for In Vivo Injection (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

This formulation is for animal studies and must be prepared fresh on the day of use [1].

  • Prepare Stock: Ensure you have a 25 mg/mL DMSO stock solution.
  • Mix Solvents: In order, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300. Mix well.
  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until uniform.
  • Dilute to Final Volume: Add 450 µL of physiological saline (0.9% sodium chloride) and mix thoroughly. The final concentration will be 2.5 mg/mL.

Troubleshooting Guide & FAQ

Q1: My compound is precipitating out of solution in aqueous buffers. What can I do? This is a common issue due to the compound's hydrophobicity [2].

  • Cause: The stock solution was diluted into an aqueous buffer that does not contain enough organic co-solvent.
  • Solution: For in vitro assays, ensure the final DMSO concentration is tolerated by your cells (typically up to 1%). For in vivo work, always use one of the recommended co-solvent formulations (like Protocol 2 above) instead of diluting the DMSO stock directly into a purely aqueous solution [1] [3].

Q2: How should I store the compound and its solutions to ensure stability?

  • Solid Powder: Store desiccated at -20°C, protected from light and moisture [1] [4].
  • DMSO Stock Solutions: Aliquot and store at -80°C for long-term use (6 months) or at -20°C for shorter periods (1 month) [1].
  • Working Solutions for Injection: Prepare freshly on the day of the experiment and do not store for later use [1].

Q3: Why is controlling hydrophobicity so critical for this ADC component? This compound is a "drug-linker conjugate" designed to be attached to an antibody. If the linker-payload is too hydrophobic, it can cause the entire Antibody-Drug Conjugate (ADC) to aggregate, leading to rapid clearance from the bloodstream, reduced efficacy, and potential immunogenicity [2]. The GGFG peptide linker and structural optimizations are used to manage this hydrophobicity, allowing for higher drug-to-antibody ratios in ADCs like T-DXd and SHR-A1811 [2].

To help visualize the decision-making process for selecting the right formulation based on your experimental goal, please refer to the following workflow:

G Start Start: Need to Solubilize This compound P1 In Vitro Assays? Start->P1 P2 In Vivo Administration? Start->P2 P1->P2 No Sol1 Prepare 10-100 mg/mL Stock Solution in DMSO P1->Sol1 Yes Sol2 Use Pre-defined Co-solvent Formulation P2->Sol2 Yes Note1 Aliquot & store at -80°C. Dilute in buffer ensuring final DMSO is cell-tolerant (e.g., <1%). Sol1->Note1 Note2 Prepare fresh. Do not store. Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sol2->Note2

Key Technical Background

  • Mechanism of Action: This compound is an ADC drug-linker conjugate. Its cytotoxic payload, Exatecan, is a DNA Topoisomerase I inhibitor (IC₅₀ = 2.2 μM) [1] [5]. Once released inside a target cell, it damages DNA and induces cell death.
  • Bystander Effect: Like the related ADC drug T-DXd, Exatecan-based ADCs are designed to have a "bystander effect." The released payload can diffuse into neighboring cells, killing them even if they don't express the target antigen, which is crucial for treating heterogeneous tumors [2].

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan stability problems

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Storage

The table below summarizes the core identity and supplier-recommended storage conditions for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan.

Property Description
CAS Number 2414254-51-4 [1] [2] [3]
Molecular Formula C₅₅H₆₀FN₉O₁₃ [1] [2] [4]
Molecular Weight 1074.12 g/mol [1] [2] [4]
Primary Storage (Powder) -20°C for 3 years; 4°C for 2 years (sealed, dry) [2] [4] [5].
Primary Storage (Solution) -80°C for 6 months; -20°C for 1 month (sealed, dry) [2] [4] [5].
Shipping Condition Ambient temperature (stable for a few days during transit) [4] [5].

Stability & Handling FAQs

Here are answers to common questions regarding the stability and handling of this ADC drug-linker conjugate.

Q1: What are the critical stability risks for this compound? The primary stability risks are exposure to moisture and inappropriate storage temperatures. The product must be stored in a sealed and protected environment to avoid degradation caused by moisture absorption [4] [5]. Repeated freeze-thaw cycles of stock solutions should also be minimized [2].

Q2: How should I prepare and store stock solutions? It is highly recommended to use freshly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can significantly impact solubility and compound stability [2].

  • Solubility in DMSO: 100 mg/mL (93.10 mM) [2].
  • Preparation: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles [2] [5].
  • Storage: Store aliquots at -80°C for 6 months or -20°C for 1 month in a sealed container [2] [4].

Q3: Are there any specific handling precautions? Yes. This compound is intended for research use only and is not for human consumption [1] [2] [4]. Standard laboratory safety practices should be followed when handling, including the use of personal protective equipment (PPE).

Troubleshooting Guide

Use this guide to diagnose and address common experimental issues.

Problem Possible Cause Suggested Solution
Low Solubility Solvent quality, old DMSO. Use freshly opened, anhydrous DMSO. Gently warm and use brief ultrasonication to aid dissolution [2] [4].
Unexpected HPLC/Analysis Results Compound degradation, unstable solution. Verify storage conditions of both powder and stock solutions. Prepare a fresh stock solution from a properly stored powder aliquot. Ensure analytical methods are compatible [6].
Loss of Biological Activity Repeated freeze-thaw cycles, improper storage. Always aliquot stock solutions. Avoid using a master stock for daily experiments. Confirm storage temperature is consistently maintained [2].

Experimental Workflow for Stable Reconstitution

The following diagram outlines the recommended workflow for handling this compound to ensure maximum stability throughout your experiment.

Start Start: Retrieve Powder A1 Warm to room temp in desiccator Start->A1 A2 Weigh quickly A1->A2 B1 Use fresh, anhydrous DMSO A2->B1 B2 Brief ultrasonication if needed B1->B2 C1 Immediately aliquot B2->C1 C2 Store at -80°C C1->C2 End Use aliquot once & discard excess C2->End

Experimental Protocol: Preparing a Working Solution for In Vivo Studies

This protocol describes how to prepare a 2.5 mg/mL working solution suitable for animal studies using a corn oil-based formulation [4] [5].

Materials:

  • This compound powder stored at -20°C
  • Anhydrous DMSO
  • Corn oil
  • Sterile saline

Method:

  • Prepare DMSO Stock Solution:

    • Briefly centrifuge the vial of compound powder to bring the contents to the bottom.
    • Calculate the volume needed for a 25 mg/mL stock solution in DMSO. For example, to make 1 mL, add 40 μL of DMSO per 1 mg of powder.
    • Vortex and/or briefly sonicate the mixture until the solid is fully dissolved, resulting in a clear solution.
  • Prepare In Vivo Working Solution:

    • Use the formulation: DMSO : Corn oil = 10 : 90 [4] [5].
    • For 1 mL of a 2.5 mg/mL working solution:
      • Add 100 μL of the 25 mg/mL DMSO stock solution to 900 μL of corn oil.
      • Vortex the mixture thoroughly until a clear or homogenous suspension is achieved.
    • The working solution should be prepared freshly and used immediately for in vivo administration.

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan storage under nitrogen

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Storage Specifications

The following table consolidates the key handling information for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan (CAS 2414254-51-4) from supplier data sheets.

Specification Details
CAS Number 2414254-51-4 [1] [2] [3]
Molecular Formula C₅₅H₆₀FN₉O₁₃ [1] [2] [3]
Molecular Weight 1074.12 g/mol [1] [2] [3]
Long-Term Storage (Powder) -20°C for 2-3 years [3] [4] [5]
Short-Term Storage (Powder) 4°C for 2 years (as an alternative to -20°C) [3] [4]
Shipping Condition Ambient temperature [1] [4] [5]
Protective Atmosphere Recommended to store in a sealed environment under nitrogen to avoid moisture and light [4].
Appearance Solid; White to off-white or light yellow powder [2] [4] [5]

Frequently Asked Questions (FAQs)

Storage & Handling

Q1: Why is storage under a nitrogen atmosphere recommended? Storing the product in a sealed container under nitrogen is a protective measure to displace oxygen and humidity from the headspace [4]. This prevents the degradation of the compound by moisture and light, thereby ensuring its chemical stability and potency over the recommended storage period.

Q2: The powder appears as a light yellow substance. Does this indicate degradation? Not necessarily. The product's appearance is documented in technical data sheets as ranging from "white to off-white" to "light yellow" solid powder [2] [4] [5]. A slight yellow tint can fall within the expected physical description. However, any dramatic color change, such as to a dark brown, or signs of clumping due to moisture absorption, would be a more reliable indicator of potential degradation.

Q3: Can the product be stored at -80°C? Yes, for longer-term storage of solutions, -80°C is recommended. When dissolved in a solvent like DMSO, stock solutions can be stored at -80°C for 6 months [2] [3] [4]. Always aliquot solutions to avoid repeated freeze-thaw cycles.

Solution Preparation & In Vivo Formulation

Q4: What is the best solvent for preparing a stock solution? DMSO is the most commonly recommended solvent. A typical stock concentration of 25 mg/mL can be achieved in DMSO, which may require brief sonication to fully dissolve [2]. This stock solution can then be used to prepare working formulations for in vitro or in vivo studies.

Q5: How do I prepare a solution for in vivo administration? Below is a standard workflow for formulating the compound for injection, based on supplier protocols [2] [4] [5]. Always use freshly prepared formulations for in vivo studies.

in_vivo_formulation Start Prepare DMSO Stock Solution (25 mg/mL) Step1 Add Co-solvent (PEG300) Start->Step1 e.g., 100 µL Step2 Add Surfactant (Tween 80) Step1->Step2 Mix well Step3 Dilute to Final Volume (Saline) Step2->Step3 Mix well End Clear Solution Ready for Administration Step3->End Mix well until clear

A specific example for preparing 1 mL of a 2.5 mg/mL working solution is as follows [4]:

  • Take 100 µL of a 25 mg/mL DMSO stock solution.
  • Add 400 µL of PEG300 and mix thoroughly.
  • Add 50 µL of Tween 80 and mix again.
  • Add 450 µL of physiological saline (0.9% NaCl) and mix until the solution is clear.

This results in a final formulation with a DMSO:PEG300:Tween 80:Saline ratio of 10:40:5:45.

Troubleshooting Guide

Issue Possible Cause Solution & Preventive Action
Poor Solubility Inappropriate solvent; hygroscopic DMSO. Use newly opened, anhydrous DMSO. Gently warm the solution and use a bath sonicator to aid dissolution [2].
Low Recovery/Activity Degradation from moisture, multiple freeze-thaws, or improper storage. Always store the powder and solutions as recommended. Prepare small, single-use aliquots of stock solutions to minimize freeze-thaw cycles [2] [4].
Formulation Turns Cloudy Precipitation of the compound upon dilution in aqueous buffers. Ensure the correct order of addition during formulation. The compound should first be dissolved in DMSO, then mixed with PEG300 and Tween 80 before the final dilution with saline [4].

Key Technical Reminders

To summarize the critical points for successful experimentation:

  • Confirm Stability: Always note the appearance of the compound upon receipt and before use.
  • Plan Your Solution: Prepare stock solutions and, especially, in vivo formulations fresh on the day of the experiment whenever possible.
  • Follow the Order: Adhere to the specified order of adding solvents and excipients when making formulations to prevent precipitation.

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan avoiding moisture exposure

Author: Smolecule Technical Support Team. Date: February 2026

Handling & Storage Specifications

The table below summarizes the key storage and handling parameters for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan as provided by suppliers.

Parameter Specification
Recommended Long-Term Storage -20°C, sealed storage, away from moisture and light [1] [2]
Short-Term/Shipping Stable at ambient temperature for a few days during ordinary shipping [2]
Appearance Solid; White to light yellow/Off-white to light yellow solid powder [1] [2]
Molecular Weight 1074.12 g/mol [1] [2]
CAS Number 2414254-51-4 [1] [3]
Handling Atmosphere Sealed environment, protected from moisture [2]

Troubleshooting Common Issues

Here are solutions to common problems you might encounter when working with this compound.

Problem: The solid powder shows signs of clumping or discoloration.

  • Potential Cause: Exposure to ambient humidity or light.
  • Solution:
    • Prevention: Always store the product as recommended in a sealed container at -20°C. Use a desiccant in the storage container.
    • Action: Before use, bring the vial to room temperature while still sealed to prevent condensation from forming on the cold product. Once at room temperature, open the vial and quickly weigh out the required amount. Reseal the vial immediately and return it to the -20°C storage.

Problem: Poor solubility or inconsistent results in experiments.

  • Potential Cause: The compound may have degraded due to improper storage or handling, or the solution was not prepared correctly.
  • Solution:
    • Verify that your stock solutions are prepared fresh and used promptly.
    • Ensure the correct solvent is used. DMSO is the most common solvent for preparing stock solutions [1] [2]. Note that hygroscopic DMSO can absorb water from the air over time, which may impact the compound's stability. Use newly opened or properly stored anhydrous DMSO for best results [1].
    • If precipitation occurs in solution, gentle warming or sonication may help to re-dissolve the compound [2].

Frequently Asked Questions (FAQs)

Q1: What is the biological function of this compound?

  • A1: this compound is not a final drug itself. It is a drug-linker conjugate used in the synthesis of Antibody-Drug Conjugates (ADCs) [1] [3]. It consists of the cytotoxic payload Exatecan (a potent DNA Topoisomerase I inhibitor) connected to a peptide-based linker. This linker is designed to be stable in circulation and release the active drug inside target cells [1].

Q2: Can you clarify the storage instructions for different timeframes?

  • A2: Yes, based on supplier data:
    • Long-term (years): Store at -20°C in a sealed container, protected from moisture and light [1] [2].
    • In solvent (months): When dissolved in DMSO, store at -80°C for up to 6 months, or at -20°C for 1 month [2].
    • Short-term (days): The solid is stable at room temperature for a few days during shipping, but long-term storage at ambient conditions is not recommended [2].

Q3: What are the critical parameters for preparing in vivo formulations?

  • A3: For animal studies, it is common to first prepare a concentrated stock solution in DMSO. This stock is then diluted with appropriate pharmaceutical vehicles like PEG300, Tween-80, and saline to achieve the final working concentration and ensure compatibility for administration (e.g., IP, IV) [1] [2]. Always prepare in vivo formulations freshly for optimal results [2].

Key Experimental Workflow

To visualize the core experimental workflow for handling this compound, from storage to administration, please refer to the following diagram:

Start Start: Retrieve Sealed Vial S1 Equilibrate to Room Temperature (While Sealed) Start->S1 S2 Weigh Compound Quickly (in a dry environment) S1->S2 S3 Prepare Stock Solution (Use fresh, anhydrous DMSO) S2->S3 Storage Immediately Return Vial to -20°C Sealed Storage S2->Storage S4 Prepare In-Vivo Formulation (Use appropriate vehicles) S3->S4 S5 Administer to Model (Use formulation immediately) S4->S5

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan light sensitivity handling

Author: Smolecule Technical Support Team. Date: February 2026

Handling & Storage Specifications

The table below summarizes the key handling and storage information gathered from supplier datasheets.

Aspect Specification
Light Sensitivity Store in a manner to "avoid exposure to moisture and light" and for "sealed storage, away from moisture and light" [1] [2].
Recommended Short-Term Shipping Ambient temperature [3] [4] [2].
Recommended Long-Term Storage (Powder) -20°C for 3 years [5] [1] [4].
Reconstituted Solution Storage -80°C for 6 months; -20°C for 1 month (sealed storage, away from moisture and light) [1].
Solubility Dissolves in DMSO (100 mg/mL, 93.10 mM) [1].

Suggested Experimental Workflow for Stability

Since explicit testing methods aren't available, you can establish an in-house stability profile. The following workflow outlines a potential approach to create your own stability data for the compound.

G Start Prepare Aliquots of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan Condition1 Light Exposure Group (Controlled light conditions) Start->Condition1 Condition2 Control Group (Stored in dark, sealed) Start->Condition2 Analysis Analysis and Comparison Condition1->Analysis Condition2->Analysis Method1 HPLC Analysis (Purity and Degradation Products) Analysis->Method1 Method2 Mass Spectrometry (Confirm Molecular Integrity) Analysis->Method2

Frequently Asked Questions

What is the specific molecular weight and formula of this compound?

  • Molecular Formula: C₅₅H₆₀FN₉O₁₃ [5] [3] [1]
  • Molecular Weight: 1074.12 g/mol [5] [3] [1]

What is the biological function of this compound? this compound is an agent-linker conjugate for Antibody-Drug Conjugates (ADCs). It incorporates Exatecan, which is a potent DNA Topoisomerase I inhibitor with an IC₅₀ of 2.2 μM [5] [3] [1].

Why is protecting the compound from light critical? Light sensitivity is a common concern for many complex organic molecules, especially in drug development. Exposure to light can provide enough energy to break chemical bonds, leading to:

  • Degradation of the active compound, reducing its efficacy.
  • Formation of impurities that could interfere with experimental results or have unintended biological effects. Storing the compound in dark conditions, such in an amber vial or a freezer without an interior light, is a standard precaution to maintain its stability and integrity.

Key Recommendations for Handling

  • Routine Handling: Perform all weighing and solution preparation in a furood hood with subdued lighting to minimize light exposure.
  • Storage Containers: Always use amber vials or wrap clear vials in aluminum foil for both powder and solution storage.
  • Solution Aliquoting: When preparing stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles and exposure to air, which can also contribute to degradation.
  • Record Keeping: Meticulously label all vials with the date of preparation, concentration, batch number, and your initials.

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan DMSO stock solution alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Formulation Strategies for In Vivo Studies

The core challenge is the compound's low water solubility. Based on screening methods from supplier data, here are several formulation strategies you can test. It is strongly recommended to use only a minute amount of the product for initial solubility screening to avoid sample loss [1] [2].

The table below summarizes some common injection formulations suitable for routes like IP, IV, IM, or SC [1] [2].

Formulation Number Composition (Volume Ratio) Final Solvent/Vehicle
Injection 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 Saline-based
Injection 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 Saline-based
Injection 3 DMSO : Corn oil = 10 : 90 Oil-based
Injection 4 DMSO : 20% SBE-β-CD in Saline = 10 : 90 Cyclodextrin-based
Injection 5 2-Hydroxypropyl-β-cyclodextrin : Saline = 50 : 50 Aqueous cyclodextrin solution

For oral administration (e.g., gavage), the following suspending agents are typically explored [1] [2]:

  • Oral Formulation 1: Suspend in 0.5% CMC Na (carboxymethylcellulose sodium)
  • Oral Formulation 2: Suspend in 0.5% Carboxymethyl cellulose
  • Oral Formulation 3: Dissolve in PEG400

Protocol Example: Preparing an Injection Formulation

The following workflow outlines the general process for preparing an injectable solution, using Formulation 3 (DMSO in corn oil) as a specific example.

Start Prepare DMSO Stock Solution A Calculate required volumes (e.g., for 2.5 mg/mL working solution) Start->A B Add 100 µL of 25 mg/mL DMSO stock to 900 µL corn oil A->B C Mix well until a clear or suspension solution is obtained B->C End Working Solution Ready for in vivo use (2.5 mg/mL) C->End

Step-by-step instructions based on the supplier's reference example [1] [2]:

  • Prepare a concentrated stock: First, dissolve the compound in a small volume of DMSO to create a high-concentration stock solution (e.g., 25 mg/mL).
  • Dilute in vehicle: Take an aliquot of the DMSO stock solution and add it to the chosen vehicle. For the corn oil formulation (Injection 3), add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.
  • Mix thoroughly: Agitate the mixture vigorously until it becomes a clear solution or a uniform suspension.
  • Verify stability: Before administration, check that the formulation remains stable with no visible precipitation.

Frequently Asked Questions (FAQs)

Q1: Why can't I use a plain saline or buffer solution for the stock? MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan has low aqueous solubility. Supplier data indicates it may not dissolve in water directly and typically requires solvents like DMSO or complex aqueous formulations with solubilizing agents (e.g., cyclodextrins, surfactants) to achieve a usable concentration for in vivo studies [1] [2].

Q2: What is the most critical factor to consider when choosing a formulation? The administration route is paramount. IV injections require clear, sterile solutions and often use saline/cyclodextrin-based formulations. In contrast, IP or oral routes can better tolerate suspensions or formulations with oils and polymers [1] [2]. You should always consult relevant literature for your specific animal model and administration method.

Q3: The formulation turned cloudy after preparation. What should I do? Cloudiness usually indicates precipitation. You should:

  • Re-mix the solution vigorously.
  • If cloudiness persists, consider switching to a different formulation with stronger solubilizing capacity, such as one containing cyclodextrins (e.g., Formulation 4 or 5).
  • Avoid using a cloudy solution, as it can lead to unreliable dosing and potentially clog injection needles.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation upon dilution Too-rapid dilution; shock from organic solvent to aqueous buffer. Add the DMSO stock solution to the vehicle slowly and dropwise while vortexing. Pre-warm the vehicle if compatible.
Low solubility in all screened formulations The compound's inherent physicochemical properties. Increase the percentage of co-solvents (e.g., PEG300) or surfactants (Tween 80) slightly. Test the cyclodextrin-based formulations (4 & 5).
Formulation is viscous and hard to inject High concentration of solubilizing agents like PEG300. For IP administration, slight viscosity may be acceptable. For IV, reformulate using a less viscous option like Formulation 1 or 5.

Key Experimental Considerations

  • Always Test First: The provided formulations are starting points. Solubility can vary between lots and under specific experimental conditions. Always test with a small quantity first [1] [2].
  • Stability is Key: Once prepared, working solutions for in vivo use have limited stability. For long-term storage, the compound powder should be kept at -20°C or -80°C, and freshly prepared solutions are recommended for optimal results [3] [1].
  • Know Your Compound: this compound is an agent-linker conjugate for Antibody-Drug Conjugates (ADCs), incorporating Exatecan, which is a DNA Topoisomerase I inhibitor [3] [4]. This biological activity should guide your overall experimental design beyond just solubility.

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan reconstitution problems

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Handling

The table below summarizes the key properties of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan from the search results.

Property Details
CAS Number 2414254-51-4 [1] [2] [3]
Synonyms SHR-A1811 Drug-linker [2] [4]
Molecular Formula C55H60FN9O13 [1] [2] [3]
Molecular Weight 1074.12 g/mol [1] [2] [3]
Appearance Solid powder (white to light yellow / off-white to light yellow) [2] [5] [6]
Storage (Powder) -20°C for 3 years (sealed, protected from moisture and light) [1] [2] [5]
Solubility (General) Soluble in DMSO [2] [5] [6]

Solubility Data & Reconstitution Protocols

Based on the gathered information, here are the specific solubility details and suggested protocols for preparing stock solutions.

  • Stock Solution in DMSO: The product information indicates that a 100 mg/mL (93.10 mM) stock solution can be prepared in DMSO, though it may require ultrasonication to aid dissolution [2]. This stock can be aliquoted and stored at -80°C for 6 months or at -20°C for 1 month to avoid repeated freeze-thaw cycles [2] [5].

  • Further Dilution for Experiments: For in vivo studies, the DMSO stock solution must be further diluted into a non-toxic vehicle. One commonly suggested formulation is:

    • Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85 [5] [6].
    • This involves adding 100 µL of DMSO stock solution to 50 µL of Tween 80, then diluting with 850 µL of saline to achieve a final clear solution [5] [6].

FAQs and Troubleshooting Guide

Here are answers to common questions and problems you might encounter.

Q1: What should I do if the compound does not fully dissolve in DMSO?

  • Ultrasonicate: Use a sonication bath for several minutes to help break up aggregates and dissolve the powder [2].
  • Warm Slightly: Briefly warming the DMSO to 25-37°C can enhance solubility, but avoid high temperatures that may degrade the compound.
  • Verify Purity and Age: Check the product's Certificate of Analysis for purity and ensure it has been stored correctly. Over time or if exposed to moisture, compounds can degrade, leading to solubility issues.

Q2: How can I prevent precipitation when diluting the DMSO stock solution into aqueous buffers?

  • Use Co-solvents: The protocols recommend using co-solvents like Tween 80 and PEG300 to create a stable emulsion when moving from DMSO to saline [5] [6].
  • Add Slowly with Mixing: Dilute the DMSO stock slowly into the aqueous phase while vortexing or gently agitating to ensure gradual mixing.
  • Consider Final DMSO Concentration: Keep the final concentration of DMSO in your biological assays as low as possible (typically below 1%) to maintain cell viability.

Q3: What is the best way to store this compound to ensure its stability?

  • Lyophilized Powder: Store the pure, lyophilized powder at -20°C in a sealed container with a desiccant to protect it from moisture [2] [5].
  • Stock Solutions: Aliquot stock solutions in DMSO and store them at -80°C for long-term use (up to 6 months). Avoid repeated freeze-thaw cycles by using single-use aliquots [2].

Q4: Where can I find more specific experimental protocols for this ADC linker? The provided information is general for handling. For specific experimental protocols related to its use in Antibody-Drug Conjugates (ADCs), it is best to:

  • Consult the Patent Literature: The World Intellectual Property Organization (WO) patent WO2020063673 is cited as a reference for this compound and may contain detailed synthetic and conjugation methodologies [6].
  • Contact the Supplier: Reach out to the technical support teams of commercial suppliers like MedChemExpress (MCE) or TargetMol for application-specific advice [1] [2].

Experimental Workflow for Reconstitution

The diagram below outlines the key steps for successfully reconstituting and handling this compound.

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan freeze-thaw cycle stability

Author: Smolecule Technical Support Team. Date: February 2026

Known Handling Specifications

The table below summarizes the available storage and handling information for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan from supplier data sheets.

Property Specification
Purity ≥ 97.37% [1]
Appearance Solid; White to light yellow [1]
Molecular Weight 1074.12 g/mol [1] [2]
CAS No. 2414254-51-4 [1] [2]
Recommended Storage (Powder) -20°C, in a sealed container, protected from moisture and light [1] [2] [3].
Recommended Storage (Solution) -80°C for 6 months or -20°C for 1 month (sealed, away from moisture and light) [1] [3].
Solubility Soluble in DMSO (e.g., 100 mg/mL) [1].

General Principles for Freeze-Thaw Stability

For your technical guides, these core principles from biopharmaceutical development are crucial [4] [5] [6]. While not specific to this compound, they form the basis of any stability protocol.

  • Primary Stressors: The freeze-thaw process can destabilize a product through several mechanisms, including cryoconcentration (the concentration of solutes and the protein itself as ice forms), exposure to ice-liquid interfaces, and pH shifts in the buffer [5] [6].
  • Impact of Rates: The speed of freezing and thawing is critical.
    • Slow Freezing can exacerbate cryoconcentration and phase separation [5].
    • Fast Freezing creates more ice-liquid interface, which can cause protein unfolding and aggregation [5].
    • Slow Thawing can lead to ice recrystallization, generating shear stress that damages proteins [5].
  • Best Practice: Rapid freezing and rapid thawing are generally preferred to minimize these stresses and maximize protein stability [5].
  • Formulation is Key: The use of stabilizing excipients is vital. Sugar cryoprotectants (e.g., sucrose) can protect the protein during freezing, while surfactants (e.g., polysorbate) can shield it from damage at the ice-liquid and air-liquid interfaces [5] [6].

FAQs for Your Technical Support Center

Q1: What is the maximum number of freeze-thaw cycles recommended for this compound solutions?

  • A: A specific maximum number of cycles has not been established in the public domain. For critical reagents, the general best practice is to avoid repeated freeze-thaw cycles altogether. It is highly recommended to prepare single-use aliquots of the stock solution upon initial thawing to preserve stability and ensure experimental consistency [1] [5].

Q2: What are the critical parameters to test after a freeze-thaw cycle?

  • A: After subjecting a compound to freeze-thaw stress, you should assess the following key quality attributes [4]:
    • Physical Stability: Check for changes in appearance (e.g., color, cloudiness, precipitation).
    • Chemical Stability: Measure potency and purity using a stability-indicating method (e.g., HPLC) to detect degradation or a loss of the active compound.
    • Homogeneity: Ensure the solution reconstitutes properly and is homogeneous, with no evidence of phase separation or aggregation.

Q3: Our material precipitated after thawing. What should we do?

  • A: First, inspect the vial. Gently warm it to room temperature and try inverting it to see if the material redissolves. Do not vortex vigorously, as this can introduce air bubbles and cause further denaturation. If it does not readily redissolve, gentle sonication in a water bath may help. The formation of precipitate is a strong indicator of instability, and the sample's integrity for use in sensitive experiments (like ADC assembly) should be seriously questioned. Future work should focus on optimizing the formulation with stabilizers or using fresh aliquots [4] [6].

How to Develop Your Own Stability Protocol

Since definitive data is lacking, you may need to generate it in-house. The diagram below outlines a systematic approach for designing a freeze-thaw characterization study.

Start Define Study Goal A Formulate Solution (e.g., with cryoprotectants, surfactants) Start->A B Fill into Representative Container-Closure System A->B C Apply Freeze-Thaw Cycles (Vary rates & cycle numbers) B->C D Analyze Post-Stress Quality C->D E Establish Final Storage Protocol D->E

The workflow for a freeze-thaw study involves defining goals, preparing samples, applying stress cycles, and analyzing results to establish a stable storage protocol [5] [6].

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan precipitation in buffer

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Handling

Understanding the basic properties of the compound is the first step in troubleshooting formulation issues.

Property Specification
Molecular Formula C₅₅H₆₀FN₉O₁₃ [1] [2] [3]
Molecular Weight 1074.12 g/mol [1] [2] [3]
CAS Number 2414254-51-4 [1] [2] [4]
Appearance Off-white to light yellow solid powder [3]
Calculated LogP 0.4 [3]
Storage (Powder) -20°C for 3 years [1] [3]

The compound is described as an agent-linker conjugate for Antibody-Drug Conjugates (ADCs) and incorporates Exatecan, a DNA Topoisomerase I inhibitor [1] [2].

Solubility Data & Suggested Formulations

While specific buffer solubility data was not located, general solubility guidelines and in vivo formulation suggestions can serve as a useful starting point for developing your buffer systems. The information below is summarized from one source [3].

Formulation Type Composition (Example)
In Vitro Solubility May dissolve in DMSO. Other solvents to try: H₂O, Ethanol, DMF [3].
Injection Formulation 1 DMSO : Tween 80 : Saline = 10 : 5 : 85
Injection Formulation 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
Injection Formulation 3 DMSO : Corn oil = 10 : 90
Injection Formulation 4 DMSO : 20% SBE-β-CD in saline = 10 : 90
Oral Formulation 1 Suspension in 0.5% CMC Na (carboxymethylcellulose sodium)

The provided source strongly recommends testing these formulations with a minute amount of the product first to avoid sample loss and to use freshly prepared solutions for optimal results [3].

Troubleshooting Precipitation in Buffer

Based on the properties and general formulation data, here are steps you can take to address and prevent precipitation.

  • Use a Stock Solution: This is the most common and reliable method. First, dissolve the compound in a high-quality solvent like DMSO to create a concentrated stock solution (e.g., 5-10 mM). Then, dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is compatible with your experimental system (typically ≤1-5%).
  • Incorporate Solubilizing Agents: If direct dissolution in buffer is necessary, consider adding surfactants to your buffer.
    • Tween 80 or PEG300 can help solubilize hydrophobic compounds [3].
    • Cyclodextrins (e.g., SBE-β-CD, HP-β-CD) can form inclusion complexes with drug molecules, significantly enhancing their aqueous solubility [3].
  • Optimize Buffer Conditions:
    • pH Adjustment: Slightly altering the buffer pH might improve solubility, especially if the compound has ionizable groups.
    • Salt Concentration: High ionic strength can cause "salting out," leading to precipitation. Trying a buffer with lower salt concentration might help.
  • General Workflow for Troubleshooting: The following diagram outlines a logical approach to resolving precipitation issues.

Start Compound Precipitates in Buffer Step1 Attempt to dissolve in pure DMSO (to create a stock solution) Start->Step1 Step2 Dilute DMSO stock into buffer with mild agitation Step1->Step2 If successful Step3 Add solubilizing agents (e.g., Tween 80, Cyclodextrins) Step2->Step3 If precipitates Success Clear Solution Achieved Step2->Success If stable Step4 Adjust buffer properties (pH, ionic strength) Step3->Step4 If precipitates Step3->Success If stable Step4->Success

Critical Experimental Considerations

  • Start Small: When testing new formulations, always use a minute amount of your valuable compound to avoid irreversible loss [3].
  • Avoid Moisture: The product should be stored in a sealed environment, protected from moisture, which can affect stability and solubility [3] [5].
  • Documentation: Meticulously record every formulation attempt, including solvents, concentrations, and observed outcomes (clear solution, opalescence, precipitation). This record is invaluable for identifying a reproducible protocol.

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan conjugation efficiency optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary challenge when conjugating MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan? The main challenge is controlling the high hydrophobicity of the Exatecan payload. High hydrophobicity can lead to antibody aggregation during the conjugation process, accelerated plasma clearance of the final ADC, and poor solubility, which complicates handling and formulation [1] [2].

  • What is the function of the MC-Gly-Gly-Phe-Gly peptide sequence in this conjugate? This sequence is a cleavable linker that is stable in the bloodstream but is specifically cleaved by lysosomal enzymes (such as cathepsins) inside target tumor cells. This ensures the cytotoxic Exatecan payload is released only after the ADC has been internalized, minimizing off-target damage [1] [2].

  • How can conjugation-related aggregation be minimized? Incorporating hydrophilic modifiers into the linker structure is a key strategy. As demonstrated in recent research, adding a branched PEG-based subunit (e.g., lysine-(PEG)12-Cap–OH) to the linker can effectively shield hydrophobicity, reduce aggregation, and improve the pharmacokinetic profile of the resulting ADC [1].

Troubleshooting Guide for Conjugation Efficiency

The table below summarizes common problems, their potential causes, and recommended solutions.

Problem Possible Cause Recommended Solution
Low Solubility Hydrophobic nature of drug-linker; unsuitable solvent Solubilize in pure DMSO (e.g., 50-100 mg/mL) for stock solutions; use freshly opened DMSO to avoid water absorption [3] [4].
Antibody Aggregation Hydrophobic interactions between drug-linkers on conjugated antibodies Optimize DAR (aim for 4-8); incorporate hydrophilic linkers or PEGylation to shield hydrophobicity [1].
Incomplete Conjugation Low drug-linker solubility in reaction buffer; suboptimal maleimide chemistry Ensure drug-linker is fully dissolved in a small amount of DMSO before adding to aqueous reaction buffer; verify pH and reducing conditions for cysteine conjugation [1].
Rapid ADC Clearance High DAR leading to increased hydrophobicity and aggregation Control DAR and use hydrophilic PEGylated linkers to decrease overall ADC hydrophobicity, improving circulation half-life [1].
Low Payload Release & Potency Steric hindrance around the cleavable peptide As research suggests, ensure the linker design includes an adequate spacer (e.g., 2-4 methylene units) to minimize steric hindrance and allow efficient enzymatic cleavage [2].

Experimental Workflow for Conjugation Optimization

The following diagram outlines a general workflow for developing and optimizing an ADC using this drug-linker conjugate.

cluster_1 Step 1: Pre-conjugation Planning cluster_2 Step 2: Reaction Setup cluster_3 Step 3: Purification & Analysis cluster_4 Step 4: Evaluation Start Start: Conjugation Optimization Plan Define Target DAR Start->Plan Linker Select Hydrophilic Linker (e.g., with PEG subunit) Plan->Linker Solubilize Solubilize Drug-Linker in DMSO Linker->Solubilize Buffer Prepare Conjugation Buffer Solubilize->Buffer Mix Mix Antibody and Drug-Linker Buffer->Mix Purify Purify ADC (e.g., SEC, Filtration) Mix->Purify Analyze Analyze DAR and Aggregation (HIC-HPLC, SEC-HPLC) Purify->Analyze Potency In vitro Potency Assay Analyze->Potency Decision Meets Specifications? Potency->Decision Decision->Plan No End Proceed to In vivo Studies Decision->End Yes

Key Methodologies for Cited Experiments:

  • Controlling Hydrophobicity: Researchers have successfully conjugated Exatecan to various antibody formats (IgG, minibody, diabody) by designing a specific cleavable linker with an integrated lysine-(PEG)12-Cap–OH subunit. This branched pegylated linker controls the overall hydrophobicity, allowing for higher DAR conjugates (up to 8 for IgG) with low aggregation, favorable pharmacokinetics, and strong in vivo antitumor activity [1].
  • Linker Design for Efficient Cleavage: Studies on Trastuzumab conjugates with Exatecan derivatives found that the Gly-Gly-Phe-Gly peptide spacer is effectively cleaved by lysosomal enzymes. Furthermore, it was determined that Exatecan derivatives with adequate alkyl chain lengths (e.g., 2-4 methylene units) exhibited superior cytotoxicity, likely by reducing steric hindrance around the amide bond and facilitating efficient drug release [2].
  • Critical Analysis Techniques:
    • Hydrophobic Interaction Chromatography (HIC-HPLC): This is the standard method for determining the Drug-to-Antibody Ratio (DAR) and assessing the homogeneity of the conjugation mixture [1].
    • Size-Exclusion Chromatography (SEC-HPLC): Used to quantify soluble aggregates in the purified ADC formulation, which is a key metric for stability and potential immunogenicity [1].

Key Technical Takeaways

  • Hydrophobicity is the central problem. All troubleshooting and optimization strategies should focus on mitigating this issue [1].
  • PEGylation is a powerful tool. Integrating hydrophilic PEG chains into the linker design is a proven method to enhance solubility, reduce aggregation, and improve the therapeutic window of the ADC [1].
  • Analytical chemistry is non-negotiable. Rigorous analysis using HIC-HPLC and SEC-HPLC is essential for process control and ensuring the final product meets quality standards.

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan purity assessment methods

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Basic Data

The table below summarizes the key identifying information and available purity data for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan.

Item Details
Product Name This compound [1] [2]
Synonyms SHR-A1811 Drug-linker [1] [2]
CAS Number 2414254-51-4 [1] [2]
Molecular Formula C55H60FN9O13 [1]
Molecular Weight 1074.12 g/mol [1]
Purity (from supplier) 97.37% (as provided by MedChemExpress) [1]
Analytical Methods Information not specified in search results

Frequently Asked Questions

Here are answers to some common questions researchers might have about this compound.

Q1: What is this compound? It is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It consists of the cytotoxic payload Exatecan (a DNA Topoisomerase I inhibitor) connected to a linker system [1]. This conjugate is a key component of the ADC candidate SHR-A1811 [1] [2].

Q2: What is the typical workflow for assessing the purity of an ADC drug-linker? While the exact protocol for this specific compound is not available, the general workflow for characterizing and ensuring the purity of such complex molecules involves multiple, complementary techniques. The diagram below illustrates a typical analytical workflow.

Start ADC Drug-Linker Conjugate HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC Primary Purity Analysis MS Mass Spectrometry (MS) Start->MS Identity & Purity Confirmation NMR Nuclear Magnetic Resonance (NMR) Start->NMR Structural Confirmation Purity Purity HPLC->Purity Provides % Purity Identity Identity MS->Identity Confirms Molecular Weight and Structure Structure Structure NMR->Structure Verifies Atomic Connectivity

Troubleshooting and Next Steps

Given the lack of specific methodological details in the search results, here are some steps you can take to find the information you need.

  • Consult Scientific Literature: Search for research articles or patents detailing the development and analytical characterization of SHR-A1811. Patents often contain extensive experimental sections that describe analytical methods in detail [3] [4].
  • Contact the Supplier: Reach out to the technical support team of suppliers like MedChemExpress (MCE). They can often provide certificates of analysis (CoA) with detailed methodologies or offer technical guidance on handling and analyzing their products [1] [5].
  • Adapt General Protocols: Methods for similar Exatecan-based ADCs can serve as a starting point. One publication notes that optimized Exatecan-based conjugates were evaluated using "standard analytical techniques" for ADC characterization, which typically include a combination of the methods shown in the workflow above [6].

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan handling precautions

Author: Smolecule Technical Support Team. Date: February 2026

Basic Compound Information

The table below summarizes the key identifiers and properties of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan.

Property Description
CAS Number 2414254-51-4 [1] [2] [3]
Synonyms SHR-A1811 Drug-linker [2]
Molecular Formula C55H60FN9O13 [1] [2] [3]
Molecular Weight 1074.12 g/mol [1] [2] [3]
Biological Activity Agent-linker conjugate for ADCs; incorporates Exatecan, a DNA Topoisomerase I inhibitor (IC50 = 2.2 μM) [1] [2] [3]
Appearance Solid powder (white to light yellow) [2] [4] [5]

Storage & Handling FAQs

1. What are the recommended long-term storage conditions? For long-term stability, store the product as a powder at -20°C, where it can remain stable for up to 3 years [1] [4] [5]. Some suppliers also indicate that storage in a refrigerator at 2-8°C is acceptable [3]. The product should be kept in a sealed container, protected from light and moisture [4] [5].

2. How should I store stock solutions, and what is their stability? Once dissolved, the stock solution has different stability periods depending on the temperature [2] [4] [5]:

  • -80°C: Up to 6 months.
  • -20°C: Up to 1 month.

It is crucial to use sealed storage away from moisture and light. To maximize product life, it is strongly recommended to prepare aliquots to avoid repeated freeze-thaw cycles [2].

3. What solvent should I use to prepare a stock solution? DMSO is the recommended solvent for preparing stock solutions [2]. The solubility in DMSO is approximately 100 mg/mL (93.10 mM) [2]. Note that the solution may require brief ultrasonic treatment to fully dissolve the compound [2].

4. What are common experimental issues and their solutions?

  • Problem: Precipitation in aqueous buffers. This conjugate has low aqueous solubility [4] [5]. For in vitro or in vivo experiments, you must use a working solution formulated in a co-solvent system [2] [4] [5].
  • Problem: Loss of product activity. This can result from improper storage, exposure to moisture, or using an old, degraded stock solution. Always follow the recommended storage protocols and use freshly prepared solutions for critical experiments [4] [5].
  • Problem: Inconsistent experimental results. Using a stock solution that has undergone multiple freeze-thaw cycles can lead to degradation and variable results. Using small, single-use aliquots is the best practice [2].

Experimental Protocols

Protocol 1: Preparing a 10 mM DMSO Stock Solution

  • Calculate the mass of compound needed. For example, to make 1 mL of a 10 mM solution, you would need 10.74 mg (Molecular Weight: 1074.12 g/mol).
  • Weigh out the required amount of this compound.
  • Transfer the compound into an appropriate vial.
  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 10.74 mg, you would add 1 mL of DMSO.
  • Gently vortex or sonicate the mixture briefly until the solid is completely dissolved.
  • Immediately aliquot the solution into smaller, single-use vials.
  • Label the vials with the date, concentration, and passage number.
  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month [2].

Protocol 2: Preparing an In Vivo Injection Formulation The following workflow outlines the process for preparing a typical in vivo working solution using a co-solvent system, based on common methods from the search results [2] [4] [5].

G Start Start: Prepare DMSO Stock Solution (25 mg/mL) Step1 Step 1: Add 100 µL Stock to 400 µL PEG300 Start->Step1 Step2 Step 2: Add 50 µL Tween 80 Step1->Step2 Step3 Step 3: Add 450 µL Saline (Final Volume: 1 mL) Step2->Step3 Result Result: Clear 2.5 mg/mL Working Solution Step3->Result Note Note: Use freshly prepared solution for in vivo studies Result->Note

The table below summarizes two common formulations for preparing in vivo working solutions [2] [4] [5].

Component Formulation 1 Formulation 2
DMSO Stock 100 µL 100 µL
PEG300 400 µL -
Tween 80 50 µL -
Saline (0.9% NaCl) 450 µL -
Corn Oil - 900 µL
Final Concentration 2.5 mg/mL (example) 2.5 mg/mL (example)
Appearance Clear solution Clear solution

Critical Precautions

  • Research Use Only: This product is strictly for research purposes and is not for human consumption [1] [2].
  • DMSO Caution: Anhydrous DMSO is hygroscopic (absorbs water from the air). Use a newly opened container whenever possible to prevent water contamination, which can affect the solubility and stability of the compound [2].
  • In Vivo Formulation: For animal studies, it is recommended to use the working solution on the same day it is prepared for optimal results [2] [4].

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview: SHR-A1811 Drug-Linker

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is a key component in antibody-drug conjugates (ADCs), functioning as the conjugate that links a cytotoxic payload (Exatecan) to a monoclonal antibody [1] [2] [3]. Its core biological activity is derived from Exatecan, a potent inhibitor of DNA Topoisomerase I with an IC50 of 2.2 μM [1] [2] [3].

The table below summarizes its basic physicochemical properties:

Property Value
CAS Number 2414254-51-4 [1] [2] [3]
Molecular Formula C₅₅H₆₀FN₉O₁₃ [1] [2] [4]
Molecular Weight 1074.12 g/mol [1] [2] [4]
Primary Target DNA Topoisomerase I (via Exatecan) [1] [2]
Appearance White to off-white solid [4]

Handling, Storage, and Solubility Guide

Proper handling is critical for maintaining the stability of this reagent. The following information, compiled from supplier data, can help prevent common issues related to compound degradation [1] [4].

Aspect Recommendation
Storage (Powder) -20°C for short-term (3 years); -80°C for long-term (6 months) [1] [4].
Storage (Solution) -80°C for 6 months; -20°C for 1 month [1]. Aliquot to avoid repeated freeze-thaw cycles.
Shipping Stable at ambient temperature for short durations [4].
Solubility Soluble in DMSO (e.g., 100 mg/mL) [1]. For in vivo work, further dilution in solvent mixtures is required [4].

Mechanism of Action in ADCs

The compound's role is part of a larger, sophisticated mechanism for targeted cancer therapy. The diagram below illustrates how ADC linker-payloads like this function from administration to inducing cell death [5].

ADC_Mechanism cluster_0 Tumor Cell Start ADC Administration A 1. Circulation & Target Binding Start->A B 2. Internalization & Endocytosis A->B C 3. Lysosomal Trafficking B->C B->C D 4. Linker Cleavage & Payload Release C->D C->D E 5. Induced Cytotoxicity D->E F 6. Bystander Effect (Potential) D->F For membrane-permeable payloads

Frequently Asked Questions

Q1: What is the primary application of this compound in research? It is used as a critical building block for the synthesis of Antibody-Drug Conjugates (ADCs), specifically as the linker-payload component [1] [2]. It is intended for research purposes only and not for human administration [1] [2] [4].

Q2: The compound does not fully dissolve. What formulations can I try? If the compound does not fully dissolve in DMSO, you can try the following in vivo formulation suggestions for research purposes [4]:

  • Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85
  • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
  • Oral Formulation 1: Suspend in 0.5% Carboxymethylcellulose sodium (CMC-Na)

Acknowledged Information Gaps and Further Guidance

A significant challenge you may face is the lack of detailed analytical parameters in the public domain. The search results do not contain specific methods like HPLC conditions, LC-MS parameters, or purity analysis protocols for this specific compound.

To move forward with analytical method development, I suggest:

  • Consulting the Supplier Directly: The most reliable source for analytical data is often the manufacturer. Companies like MedChemExpress and TargetMol may provide technical data sheets or application notes upon request [1] [2].
  • Literature and Patent Mining: The compound is associated with an international patent (WO2020063673) [4]. A detailed review of this patent and related scientific publications may reveal specific analytical methods used by the developers.
  • Developing In-House Methods: Using the provided molecular weight, formula, and structure, you can begin developing in-house methods. A combination of reversed-phase HPLC and LC-MS (using electrospray ionization in positive mode) would be a standard starting point for characterizing the linker and confirming its identity.

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan topoisomerase I inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

Topoisomerase I Inhibition Data

The core inhibitory activity of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan comes from its constituent, Exatecan [1] [2] [3]. The data is summarized in the table below.

Compound Name Target IC50 Value Role
Exatecan (constituent of the ADC linker) DNA Topoisomerase I 2.2 μM [1] [2] [3] Cytotoxic payload
This compound DNA Topoisomerase I (via Exatecan) Information missing Antibody-Drug Conjugate (ADC) linker-payload conjugate [1] [2]

Experimental Context for IC50 Data

The search results confirm the IC50 value but do not provide the specific experimental protocols used to determine it for Exatecan. The provided literature describes the general methodology for topoisomerase I inhibition assays, which typically involves observing the relaxation of supercoiled plasmid DNA by the topoisomerase I enzyme.

  • General Assay Principle: The assay measures the enzyme's ability to relax supercoiled plasmid DNA. In the absence of an inhibitor, the enzyme fully relaxes the DNA, changing its migration pattern in a gel. When an effective inhibitor is present, it prevents this relaxation, resulting in a higher amount of remaining supercoiled DNA [4]. The IC50 is the concentration at which the inhibitor causes a 50% reduction in enzyme activity.
  • Data Interpretation: The value of 2.2 μM indicates the potency of the free Exatecan payload. When Exatecan is part of the this compound conjugate, it is designed to be delivered to specific cells by an antibody. Its release and activity inside the target cells might differ from the free drug.

The following diagram outlines this general experimental workflow for determining Topoisomerase I inhibition:

Start Start: Supercoiled Plasmid DNA Enzyme Incubate with Topoisomerase I Enzyme Start->Enzyme Inhibitor Add Inhibitor (e.g., Exatecan) Enzyme->Inhibitor Electrophoresis Gel Electrophoresis Inhibitor->Electrophoresis Analyze Analyze DNA Migration Pattern Electrophoresis->Analyze Result1 Result: No Inhibitor DNA is relaxed Analyze->Result1 Result2 Result: With Inhibitor Supercoiled DNA remains Analyze->Result2 IC50 Calculate IC50 Result2->IC50

Key Information for Researchers

  • Synonyms and Relevance: This compound is also known as SHR-A1811 Drug-linker [1]. It is a key component of Antibody-Drug Conjugates (ADCs), where it is chemically linked to a tumor-targeting antibody. The linker is designed to be stable in the bloodstream and release the active Exatecan payload specifically inside target cells [1] [2] [3].
  • Handling and Storage: For research purposes, the compound is typically supplied as a solid powder and should be stored at -20°C in a sealed container, protected from light and moisture [1] [5] [6]. It is intended for research use only and not for human administration [1] [2].

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan compared to other ADC linkers

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the GGFG Linker-Payload

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is not just a linker; it is a complete drug-linker conjugate. This means it consists of a cytotoxic payload attached to a linker that is designed to connect to an antibody [1] [2].

  • Payload: The payload is Exatecan, a potent inhibitor of DNA Topoisomerase I (IC₅₀ = 2.2 μM) [3] [1] [2]. Topoisomerase I inhibitors work by blocking the religation of DNA strands during replication, causing DNA damage and leading to cell death [4].
  • Linker Chemistry: The linker is a peptide sequence, MC-Gly-Gly-Phe-Gly (GGFG). This type of linker is cleavable, meaning it is designed to remain stable in the bloodstream but break apart inside the target cell to release the active drug [4]. Peptide linkers like GGFG are typically cleaved by specific enzymes (e.g., cathepsins) found in the lysosomes of cells [5].
  • Stereochemistry Note: The "(R)" designation for the cyclopropane is crucial as it denotes a specific stereoisomer of the molecule. A closely related compound with an "(S)" configuration also exists, and both are used in ADC research [3] [6].

This GGFG-Exatecan technology is notably employed in a clinically approved ADC, Trastuzumab Deruxtecan (marketed as Enhertu), which has a Drug-Antibody Ratio (DAR) of 7.8 [4].

Comparison with Other ADC Linker Technologies

To objectively compare this linker-payload, it is evaluated against other common technologies based on key design parameters. The table below synthesizes this information from the scientific literature [4] [5].

Feature MC-Gly-Gly-Phe-Gly-(R)-Exatecan (as in Trastuzumab Deruxtecan) Val-Cit-PABC Linker (as in Brentuximab Vedotin) SMCC Linker (as in Trastuzumab Emtansine)
Linker Type Cleavable Peptide [4] Cleavable Peptide (Valine-Citrulline) [4] Non-cleavable (Succinimidyl trans-4-(maleimidylmethyl) cyclohexane-1-carboxylate) [4]
Payload & Mechanism Exatecan; DNA Topoisomerase I inhibitor [4] MMAE; Microtubule-disrupting agent [4] DM1; Microtubule-disrupting agent [4]
Typical DAR ~8 [4] ~4 [4] ~3.5 [4]
Key Characteristics High DAR; Membrane-permeable payload enables bystander effect [4] [5] Well-established protease-cleavable system [5] Stable in plasma; requires full antibody degradation for payload release [4]

Experimental Workflow for ADC Linker-Payload Evaluation

To guide your own comparison studies, the standard experimental workflow for evaluating an ADC linker-payload typically involves the following stages, which you can adapt for MC-Gly-Gly-Phe-Gly-(R)-Exatecan [4] [5]:

A 1. In Vitro Biophysical & Biochemical Assays B 2. In Vitro Cell-Based Potency Assays A->B A1 Plasma Stability A2 Drug Release Kinetics A3 DAR Characterization C 3. In Vivo Efficacy Studies B->C B1 Target+ vs Target- Cell Lines B2 Measure IC₅₀ Values D 4. Therapeutic Window Assessment C->D C1 Xenograft Mouse Models C2 Tumor Growth Inhibition D1 Efficacy vs Toxicity (e.g., body weight)

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan Exatecan potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Payload Potency and Mechanism Comparison

The table below compares Exatecan with other TOP1 inhibitor payloads used in ADCs.

Payload Name IC50 (TOP1 Inhibition) Key Mechanism Features Bystander Effect Key Resistance Factors
Exatecan 2.2 μM [1] (for parent compound) Potent TOP1-DNA trapping; novel interactions with TOP1 residue N352 and flanking DNA [2] Yes (passively diffuses through membranes) [3] Overcome P-glycoprotein-mediated MDR [3]; Sensitivity linked to SLFN11 expression & HRD [2]
DXd (Deruxtecan) ~10-100 fold less potent than microtubule inhibitors [3] Camptothecin derivative closely related to Exatecan [3] [2] Yes (satisfactory membrane permeability) [3] Information not specified in search results
SN-38 Active metabolite of Irinotecan; used in Sacituzumab Govitecan [4] Classical camptothecin derivative [2] Yes [5] Information not specified in search results

ADC Platform and Linker Technology Comparison

This table compares ADCs using the MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan linker with other TOP1-targeting ADCs.

ADC (Drug-Linker Conjugate) Target Linker Type Average DAR Key Features & Evidence of Efficacy
SHR-A1811 (this compound) HER2 [1] [3] Cleavable (GGFG peptide) [1] [3] 8 (IgG format) [3] High DAR achievable due to controlled hydrophobicity; potent, specific cytotoxicity in HER2+ cells; strong in vivo antitumor activity [3]
Trastuzumab Deruxtecan (T-DXd) HER2 [4] Cleavable (GGFG peptide) [4] 7.8 [4] FDA-approved; strong bystander effect; activity in heterogeneous tumors [3]
Sacituzumab Govitecan TROP2 [4] Cleavable (CL2A linker) [4] 7.6 [4] FDA-approved; pH-sensitive linker releases SN-38 in tumor microenvironment [5]
V66-exatecan (Novel ADC) Extracellular DNA (exDNA) [6] Cleavable [6] Information not specified Overcomes tumor antigen limitation; targets acidic tumor microenvironment & utilizes ENT2 transporter for nuclear delivery; efficacy in TNBC and intracranial models [6]

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments used to characterize Exatecan-based ADCs, which you can apply in your own research.

TOP1-Mediated DNA Cleavage Assay [2]

This assay directly measures the payload's ability to trap TOP1-DNA cleavage complexes.

  • DNA Substrate: A 3'-[32P]-end-labeled 117-bp DNA oligonucleotide.
  • Recombinant Enzyme: Human TOP1, purified from insect cells.
  • Reaction Conditions:
    • Buffer: 10 mmol/L Tris-HCl (pH 7.5), 50 mmol/L KCl, 5 mmol/L MgCl2, 0.1 mmol/L EDTA, 15 μg/mL BSA.
    • Incubation: 20 minutes at 30°C with the drug (e.g., Exatecan) at various concentrations.
  • Reaction Termination: Add SDS to a final concentration of 0.5%.
  • Analysis: Load samples onto a 16% denaturing polyacrylamide gel. Visualize and quantify the cleaved DNA products using a PhosphorImager.
In Vitro Cytotoxicity Assay (Cell Viability) [3] [6]

This protocol evaluates the potency and specificity of the complete ADC on cancer cell lines.

  • Cell Lines: A panel of HER2-positive and HER2-negative breast cancer cell lines to assess target-specific killing [3]. Broad panels including DDR-deficient models (e.g., BRCA1/2 KO) can assess broader efficacy [6].
  • ADC Exposure: Treat cells with a range of ADC concentrations for a specified period (e.g., 72-96 hours).
  • Viability Readout: Measure cell viability using standard assays like MTT, MTS, or CellTiter-Glo.
  • Data Analysis: Calculate the half-maximal effective concentration (EC50) values from the dose-response curves. Specific cytotoxicity is confirmed by significantly lower EC50 values in target-positive versus target-negative cells [3] [6].

Mechanism of Action and Experimental Workflow

The diagram below illustrates the mechanism of Exatecan-based ADCs and the logical flow of experiments to validate their function and efficacy.

cluster_payload Payload Mechanism (Exatecan) Start 1. ADC Administration (Antibody targets tumor antigen) A 2. Internalization & Linker Cleavage (Endocytosis, lysosomal protease cleaves GGFG linker) Start->A B 3. Payload Release & Mechanism (Exatecan released into cytoplasm) A->B C 4. Nuclear Entry & TOP1 Inhibition (Exatecan diffuses into nucleus) B->C D 5. DNA Damage & Apoptosis (Trapped TOP1cc causes double-strand breaks during replication) C->D E 6. Bystander Killing Effect (Hydrophobic Exatecan diffuses into neighboring cells) D->E Additional Additional Therapeutic Therapeutic Effect Effect        color=        color=

Based on the available data, here is a summary of how this compound compares to alternatives:

  • Compared to DXd (in T-DXd): The Exatecan payload is considered highly potent and is closely related to DXd [3] [2]. The primary advantage of the this compound construct appears to be its successful use in high drug-to-antibody ratio (DAR 8) ADCs without compromising pharmacokinetics, owing to its optimized linker design that controls hydrophobicity [3].
  • Advantages over Microtubule Inhibitors: As a TOP1 inhibitor, Exatecan offers a different mechanism of action (DNA damage vs. microtubule disruption) which can help overcome resistance to other payload classes [3]. Its ability to overcome P-glycoprotein-mediated resistance is a significant advantage [3].
  • Considerations for Patient Selection: Biomarkers like SLFN11 expression and homologous recombination deficiency (HRD) are strong predictors of sensitivity to Exatecan, which can help stratify patients likely to respond to therapies incorporating this payload [2].

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan vs Deruxtecan ADC conjugate

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics at a Glance

The table below summarizes the fundamental differences between the two ADC conjugates.

Characteristic MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan (ExoLinker-based ADC) Deruxtecan (DXd) Conjugate (T-DXd)
Platform Name ExoLinker Platform [1] DXd Platform [1]
Antibody Example Trastuzumab [1] Trastuzumab [1]
Linker Chemistry Exo-positioned, modified peptide linker (e.g., exo-EVC) [1] Tetrapeptide linker (Gly-Gly-Phe-Gly, GGFG) [1]
Cytotoxic Payload Exatecan-derived (a topoisomerase I inhibitor) [1] Deruxtecan (DXd, an exatecan-derived topoisomerase I inhibitor) [1]
Typical DAR 8 (with capability for DAR 10 demonstrated) [1] 8 [1]
Key Rationale Address hydrophobicity and stability limitations of traditional peptide linkers [1] Clinically validated, high-efficacy platform [1]

Comparative Experimental Data

The following table consolidates key experimental findings from a direct comparative study, primarily from a 2025 publication [1].

Experimental Parameter ExoLinker-based ADC (APL-1082) T-DXd (Deruxtecan) Experimental Context & Details
Linker Hydrophobicity (cLogP) Lower (More hydrophilic) [1] Higher (More hydrophobic) [1] Theoretical calculation; Lower hydrophobicity predicts improved solubility and stability [1].
In-vivo Stability (DAR Retention) Superior [1] Lower [1] Rat model; ExoLinker-ADC maintained Drug-to-Antibody Ratio (DAR) more effectively over time, indicating reduced premature payload release [1].
Aggregation Propensity Reduced [1] Higher [1] Hydrophobic Interaction Chromatography (HIC) & Size Exclusion Chromatography (SEC); Lower aggregation contributes to a better pharmacokinetic profile [1].
In-vivo Efficacy (Tumor Growth Inhibition) Comparable / Similar [1] Comparable / Similar [1] NCI-N87 xenograft mouse model; Both ADCs showed potent and comparable anti-tumor activity [1].
High-DAR Feasibility (DAR 10) Achieved with promising homogeneity [1] Not reported in search results Combination with AJICAP site-specific conjugation; Demonstrated potential for expanding the therapeutic window with very high DARs [1].

Detailed Experimental Protocols

For your experimental work, here are the key methodologies referenced in the comparative studies:

  • Hydrophobic Interaction Chromatography (HIC): Used to analyze DAR and aggregation. The study used a Tosoh Bio Butyl-NPR column to separate ADC species based on hydrophobicity, demonstrating higher homogeneity and lower aggregation for the ExoLinker-ADC [1].
  • Size Exclusion Chromatography (SEC): Employed to quantify high-molecular-weight aggregates. Analysis was performed using a Waters ACQUITY UPLC Protein BEH SEC column, confirming the reduced aggregation of the ExoLinker-ADC [1].
  • In-vivo Efficacy Study: The protocol involved mice bearing NCI-N87 gastric cancer xenografts. When the average tumor volume reached ~120 mm³, mice were stratified into treatment groups (n=10/group) and administered the ADCs intravenously. Tumor volume and body weight were monitored regularly to assess efficacy and toxicity [1].
  • Rat Pharmacokinetic (PK) Study: Blood samples were collected from rats at multiple time points after ADC administration. The concentration of total antibody was measured using a double-sandwich ELISA, and the concentration of conjugated ADC (intact conjugate) was analyzed using LC-MS/MS after immunocapture with anti-Fc beads [1].

Mechanism and Workflow Visualization

The diagram below illustrates the structural difference in linker placement, which is the core innovation of the ExoLinker platform, and its proposed impact on stability.

cluster_dxd Deruxtecan (DXd) Conjugate cluster_exo ExoLinker-based Conjugate A1 Linear GGFG Linker (More hydrophobic) A2 Higher hydrophobicity leads to aggregation A1->A2 End Payload (Exatecan-derived) A1->End A3 Potential for premature payload release A2->A3 B1 Exo-positioned Linker (More hydrophilic) B2 Reduced hydrophobicity & improved solubility B1->B2 B1->End B3 Enhanced plasma stability & maintained DAR B2->B3 Start Antibody (Targeting Moiety) Start->A1 Start->B1

The experimental workflow for the comparative assessment is outlined below.

cluster_in_vitro In-vitro Assays cluster_in_vivo In-vivo Models Start ADC Conjugates P1 In-vitro Characterization Start->P1 P2 In-vivo Efficacy Study P1->P2 A1 HIC Analysis (DAR & Aggregation) A2 SEC Analysis (Aggregation) A3 In-vitro Cytotoxicity P3 Pharmacokinetic (PK) Profile P2->P3 B1 NCI-N87 Xenograft Mouse Model B2 Rat PK Model

Key Insights for Research and Development

  • For programs where optimizing the therapeutic index is critical, especially if high DAR or linker stability has been a limiting factor, the ExoLinker platform presents a promising alternative worthy of investigation [1].
  • The DXd platform remains a robust and clinically validated choice, with its efficacy well-established across multiple cancer types [2] [3] [4]. The potential vulnerability of its GGFG linker may be more relevant for specific targets or indications [1].

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan target engagement validation

Author: Smolecule Technical Support Team. Date: February 2026

Available Chemical Information

The search results consistently identify MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan as a drug-linker conjugate for Antibody-Drug Conjugates (ADCs), specifically associated with the ADC candidate SHR-A1811 [1] [2] [3]. Its core component is the cytotoxic payload Exatecan, which is a known inhibitor of DNA Topoisomerase I [1] [2] [4].

The table below summarizes the key identifying information found across multiple chemical supplier websites:

Property Description
Role Drug-linker conjugate for ADCs [1] [2] [5]
Associated ADC SHR-A1811 [1] [6]
Payload Exatecan [1] [2] [3]
Primary Target DNA Topoisomerase I [1] [2] [4]
Molecular Formula C55H60FN9O13 [1] [2] [5]
Molecular Weight 1074.12 g/mol [1] [2] [5]
CAS Number 2414254-51-4 [1] [2] [3]

Mechanism of Action of Topoisomerase I Inhibitors

While specific validation data for this conjugate was not available, the general mechanism of action for its payload class is well-established. Topoisomerase I inhibitors like Exatecan work by stabilizing the transient "cleavable complex" formed between Topoisomerase I and DNA during replication. This stabilization prevents the religation of DNA strands, leading to replication fork arrest and double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells [7].

The following diagram illustrates this mechanism of action.

G TopoInhibitor Topoisomerase I Inhibitor (e.g., Exatecan) TopoComplex Topo I-DNA Cleavable Complex TopoInhibitor->TopoComplex Binds and Stabilizes DNABreak Stabilized Complex Prevents DNA Religation TopoComplex->DNABreak ReplicationArrest Replication Fork Arrest DNABreak->ReplicationArrest DSB Double-Strand DNA Breaks ReplicationArrest->DSB Apoptosis Apoptosis (Programmed Cell Death) DSB->Apoptosis

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan linker payload comparison

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

The table below summarizes the key properties of this ADC linker-payload conjugate:

Feature Description
Name / Synonyms This compound; SHR-A1811 Drug-linker [1] [2].
Payload Exatecan, a DNA Topoisomerase I (Top I) inhibitor [1] [3] [2].
Payload Mechanism Inhibits the Topoisomerase I enzyme, which is crucial for DNA replication, leading to DNA damage and cell death [1] [3].
Payload Potency (IC₅₀) 2.2 μM (for the Exatecan molecule) [1] [3].
Molecular Weight 1074.12 g/mol [1] [3] [4].
CAS Number 2414254-51-4 [1] [3] [2].
Chemical Formula C₅₅H₆₀FN₉O₁₃ [1] [3] [4].

Experimental Data and Protocols

The provided data primarily relates to handling the compound in a research setting.

  • In Vitro Solubility: The compound is recommended to be dissolved in DMSO, with a suggested stock solution concentration of 100 mg/mL (93.10 mM) [1].
  • In Vivo Formulation Protocols: One source suggests the following formulation for in vivo studies: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. This involves sequentially adding the solvents to the DMSO stock solution to create a clear, ready-to-use solution [1].

Framework for Comparison and Research Strategy

To build a comprehensive comparison guide, you can structure your evaluation around the following framework, which outlines the critical parameters for assessing ADC linker-payloads.

ADC Linker-Payload Evaluation ADC Linker-Payload Evaluation Payload Payload ADC Linker-Payload Evaluation->Payload Linker Linker ADC Linker-Payload Evaluation->Linker Conjugation & DAR Conjugation & DAR ADC Linker-Payload Evaluation->Conjugation & DAR Therapeutic Profile Therapeutic Profile ADC Linker-Payload Evaluation->Therapeutic Profile Mechanism of Action Mechanism of Action Payload->Mechanism of Action Potency (IC50/EC50) Potency (IC50/EC50) Payload->Potency (IC50/EC50) Bystander Effect Bystander Effect Payload->Bystander Effect Cleavable vs. Non-Cleavable Cleavable vs. Non-Cleavable Linker->Cleavable vs. Non-Cleavable Stability in Plasma Stability in Plasma Linker->Stability in Plasma Release Mechanism Release Mechanism Linker->Release Mechanism Conjugation Site Conjugation Site Conjugation & DAR->Conjugation Site Drug-Antibody Ratio (DAR) Drug-Antibody Ratio (DAR) Conjugation & DAR->Drug-Antibody Ratio (DAR) Homogeneity Homogeneity Conjugation & DAR->Homogeneity In Vitro Cytotoxicity In Vitro Cytotoxicity Therapeutic Profile->In Vitro Cytotoxicity In Vivo Efficacy In Vivo Efficacy Therapeutic Profile->In Vivo Efficacy Therapeutic Window Therapeutic Window Therapeutic Profile->Therapeutic Window

To systematically generate the missing comparative data, you can adopt the following experimental workflow.

Start: Identify Candidate Start: Identify Candidate In Vitro Profiling In Vitro Profiling Start: Identify Candidate->In Vitro Profiling In Vivo Efficacy Studies In Vivo Efficacy Studies In Vitro Profiling->In Vivo Efficacy Studies Target Binding Affinity (SPR) Target Binding Affinity (SPR) In Vitro Profiling->Target Binding Affinity (SPR) Cell Killing Potency (IC50) Cell Killing Potency (IC50) In Vitro Profiling->Cell Killing Potency (IC50) Mechanism of Action Assays Mechanism of Action Assays In Vitro Profiling->Mechanism of Action Assays PK/PD & Safety Assessment PK/PD & Safety Assessment In Vivo Efficacy Studies->PK/PD & Safety Assessment Xenograft Mouse Models Xenograft Mouse Models In Vivo Efficacy Studies->Xenograft Mouse Models Dose-Range Finding Studies Dose-Range Finding Studies In Vivo Efficacy Studies->Dose-Range Finding Studies Plasma Stability (LC-MS) Plasma Stability (LC-MS) PK/PD & Safety Assessment->Plasma Stability (LC-MS) Toxicology & Therapeutic Index Toxicology & Therapeutic Index PK/PD & Safety Assessment->Toxicology & Therapeutic Index

References

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan analytical characterization methods

Author: Smolecule Technical Support Team. Date: February 2026

Available Physicochemical Data

The table below consolidates the basic identifying information and properties for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan from the supplier sources [1] [2] [3].

Property Details
CAS Number 2414254-51-4 [1] [2] [3]
Synonyms SHR-A1811 Drug-linker [1]
Molecular Formula C55H60FN9O13 [1] [2] [4]
Molecular Weight 1074.12 g/mol [1] [2] [4]
Appearance Solid; White to light yellow/off-white powder [1] [4]
Biological Activity Agent-linker conjugate for Antibody-Drug Conjugates (ADCs). Contains Exatecan, a DNA Topoisomerase I inhibitor (IC50 = 2.2 μM) [1] [2] [4].
Storage -20°C, sealed storage, away from moisture and light [1] [4]

Biological Context and Role in ADCs

To help with your research, here is how this compound functions as part of a cutting-edge therapeutic platform.

A This compound B Antibody-Drug Conjugate (ADC) A->B  Conjugated with    Monoclonal Antibody   C Targeted Delivery to Cancer Cell B->C D Internalization and Cleavage C->D E Exatecan Released D->E F DNA Topoisomerase I Inhibition E->F G Cancer Cell Death F->G

This compound is a drug-linker conjugate, a key component in building Antibody-Drug Conjugates (ADCs) [1] [2]. ADCs are advanced targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells [5] [6]. The "linker" part is crucial for keeping the toxic payload attached to the antibody while in the bloodstream and releasing it inside the target cell [5] [6].

The payload contained in this conjugate is Exatecan, which works by inhibiting the enzyme DNA Topoisomerase I, leading to DNA damage and cell death [1] [2] [4].

References

×

XLogP3

0.4

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

7

Exact Mass

1073.42946116 Da

Monoisotopic Mass

1073.42946116 Da

Heavy Atom Count

78

Dates

Last modified: 08-10-2024

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